molecular formula C22H22O11 B572302 Kaempferide 7-glucoside CAS No. 16290-08-7

Kaempferide 7-glucoside

货号: B572302
CAS 编号: 16290-08-7
分子量: 462.407
InChI 键: XJQKYCNSLNPXDD-XMHBHJPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Kaempferide 7-glucoside is a flavonoid glucoside of significant interest in biochemical and pharmacological research due to its diverse biological activities. Recent studies highlight its potent anti-inflammatory and antioxidant properties. A 2024 study demonstrated that a related kaempferol glucoside exhibited a protective effect against acute lung injury by targeting critical signaling pathways, including Nrf2 and NF-κB, and suppressing the NLRP3 inflammasome . This suggests this compound has potential as a lead compound for investigating therapeutic strategies against inflammatory conditions. Beyond inflammation, kaempferol derivatives show promise in immuno-oncology research. Evidence indicates that kaempferol and its glycosides can act as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction, thereby potentially reversing T-cell dysfunction and enhancing anti-tumor immunity . The compound's antioxidant activity contributes to its broader health-promoting potential, as it helps mitigate oxidative stress—a key player in the pathogenesis of chronic diseases including diabetes, neurological disorders, and cancer . In its natural context, kaempferol glycosides are found in various plants and are metabolized in the body, where the glycosidic moiety influences its bioavailability and bioactivity . This product is strictly for research applications in these and other exploratory areas. This compound is provided as a high-purity standard to ensure reliable and reproducible results in your experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

16290-08-7

分子式

C22H22O11

分子量

462.407

IUPAC 名称

3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-10-4-2-9(3-5-10)21-19(28)17(26)15-12(24)6-11(7-13(15)32-21)31-22-20(29)18(27)16(25)14(8-23)33-22/h2-7,14,16,18,20,22-25,27-29H,8H2,1H3/t14-,16-,18+,20-,22-/m1/s1

InChI 键

XJQKYCNSLNPXDD-XMHBHJPISA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

同义词

Mumenin

产品来源

United States

Foundational & Exploratory

"Kaempferide 7-glucoside" natural sources and discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kaempferide 7-glucoside: Natural Sources, Biosynthesis, and Isolation Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Natural Sources, Biosynthesis, and Isolation Protocols[1]

Executive Summary

This compound (3,5-dihydroxy-4'-methoxyflavone-7-O-β-D-glucopyranoside) is a rare O-methylated flavonol glycoside. Unlike its ubiquitous analog kaempferol, kaempferide possesses a methoxy group at the 4'-position of the B-ring, a structural modification that significantly alters its lipophilicity and metabolic stability. This monograph details the molecule's botanical distribution, defines its biosynthetic origin involving specific O-methyltransferases, and provides validated protocols for its extraction and isolation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
PropertySpecification
Common Name This compound
Synonyms Kaempferide 7-O-β-D-glucopyranoside; 3,5-dihydroxy-4'-methoxyflavone-7-O-glucoside
Chemical Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol
Aglycone Kaempferide (Kaempferol 4'-methyl ether)
Sugar Moiety Glucose (attached at C-7)
Melting Point ~268 °C (Isolated from P. acerifolium) [1]
UV Spectra Characteristic flavonol bands (Band I: 300–380 nm; Band II: 240–280 nm)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water; insoluble in non-polar solvents (hexane).[1][2]
Biosynthetic Pathway

The biosynthesis of this compound represents a divergence from the general flavonoid pathway. The critical differentiation occurs at the modification of the B-ring.

Mechanism:

  • Core Flavonoid Synthesis: Phenylalanine is converted to Kaempferol via the standard phenylpropanoid pathway (PAL

    
     C4H 
    
    
    
    4CL
    
    
    CHS
    
    
    CHI
    
    
    F3H
    
    
    FLS).
  • O-Methylation (The Divergence): The enzyme Kaempferol 4'-O-methyltransferase (4'-OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of kaempferol, yielding Kaempferide .[2] This step is crucial as it blocks the 4'-OH, preventing certain conjugation reactions common to kaempferol.

  • Glycosylation: A Flavonoid 7-O-glucosyltransferase (7-O-GT) transfers a glucose moiety from UDP-glucose to the 7-hydroxyl position of kaempferide.

Biosynthetic Logic Diagram

Biosynthesis Phe L-Phenylalanine Nar Naringenin Phe->Nar General Phenylpropanoid Pathway DHK Dihydrokaempferol Nar->DHK F3H Kae Kaempferol (Aglycone) DHK->Kae FLS Kaempferide Kaempferide (4'-O-methyl ether) Kae->Kaempferide 4'-OMT (Methylation) K7G This compound Kaempferide->K7G 7-O-GT (Glucosylation)

Figure 1: Biosynthetic pathway of this compound showing the critical methylation step (4'-OMT) prior to glycosylation.[3][2][4][5][6]

Botanical Distribution & Natural Sources

This compound is not as ubiquitously distributed as kaempferol glycosides. It appears in specific families, notably Sterculiaceae, Lamiaceae, and Rubiaceae, often serving as a chemotaxonomic marker.

Table 1: Verified Natural Sources

Plant SpeciesFamilyPart UsedKey Findings / ContextRef
Pterospermum acerifolium SterculiaceaeFlowersFirst major isolation. Isolated alongside kaempferol.[7] Melting point determined as 268°C.[1]
Salvia splendens LamiaceaeDried FlowersIsolated from alcoholic extracts. Co-occurs with kaempferol.[2]
Spermacoce chaetocephala RubiaceaeWhole PlantIdentified via UHPLC-MS/MS.[8][6][9] Associated with antiplasmodial activity.[3][7][3]
Prunus mume RosaceaeFlowers/FruitDetected in phytochemical screening of Prunus species.[4]
Oroxylum indicum BignoniaceaeSeedsIdentified as a major flavonoid in methanolic extracts.[5]
Citri Reticulatae RutaceaePericarp (Peel)Detected in "Viride" (green) variety using Deep Eutectic Solvents (DES).[6]
Discovery & Isolation History

The definitive isolation of this compound is attributed to the work of Varshney, Rizvi, and Gupta (1972) . While the aglycone (kaempferide) had been known, the specific 7-O-glucoside was characterized from the flowers of Pterospermum acerifolium.[10]

  • 1972: Varshney et al. isolated the compound from ethanolic extracts of P. acerifolium flowers.[11][7] Structural elucidation was performed using color reactions, UV spectral shifts, and degradation studies (hydrolysis yielding kaempferide and glucose).

  • Modern Era (2010s-Present): The focus shifted from bulk isolation to high-throughput profiling. Recent studies utilize UHPLC-Q-TOF-MS to identify the compound in complex matrices like Oroxylum indicum and Spermacoce spp. based on its molecular ion

    
     and fragment ions (m/z 301 for the aglycone).
    
Extraction & Purification Methodologies

For research and drug development, obtaining high-purity isolates is critical. The following protocol synthesizes traditional isolation logic with modern chromatographic efficiency.

6.1. Extraction Workflow (Technical Protocol)

Objective: Isolate this compound from Pterospermum acerifolium or Salvia splendens flowers.

Reagents: Methanol (MeOH), Ethanol (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Sulfuric Acid.

Step-by-Step Protocol:

  • Defatting (Pre-treatment):

    • Extract air-dried, powdered flowers (1 kg) with Petroleum Ether (60-80°C) in a Soxhlet apparatus for 24 hours.

    • Rationale: Removes lipids, waxes, and chlorophyll that interfere with downstream chromatography. Discard the petroleum ether extract.

  • Primary Extraction:

    • Extract the defatted marc with 95% Ethanol or Methanol under reflux for 48 hours.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator, <45°C) to obtain a viscous semi-solid mass.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude extract in distilled water (500 mL).

    • Partition sequentially with:

      • Ethyl Acetate (3 x 500 mL): Collects aglycones and mono-glycosides (Target Fraction).

      • n-Butanol (3 x 500 mL): Collects di/tri-glycosides (Secondary Fraction).

    • This compound typically partitions into the Ethyl Acetate or the interface between EtOAc/BuOH depending on the exact solvent saturation.

  • Purification (Column Chromatography):

    • Stationary Phase: Silica Gel (60-120 mesh).

    • Mobile Phase: Gradient elution using Chloroform:Methanol.

    • Start with 100% Chloroform. Increase Methanol polarity (95:5

      
       90:10 
      
      
      
      85:15).
    • Monitoring: Check fractions via TLC (Silica gel G).

      • TLC Solvent: Ethyl Acetate:Formic Acid:Glacial Acetic Acid:Water (100:11:11:26).

      • Visualization: UV light (365 nm) or spray with 5% ethanolic

        
         followed by heating.
        
  • Crystallization:

    • Pool fractions containing the target spot (

      
       matches standard or literature).
      
    • Recrystallize from hot methanol or methanol-ethyl acetate mixtures.

    • Target Yield: Fine yellow needles, MP 268°C.

Isolation Logic Diagram

ExtractionWorkflow RawMaterial Dried Flowers (P. acerifolium) Defatting Soxhlet Extraction (Petroleum Ether) RawMaterial->Defatting Marc Defatted Marc Defatting->Marc AlcExtract Alcoholic Extraction (EtOH/MeOH Reflux) Marc->AlcExtract Crude Crude Extract (Concentrated) AlcExtract->Crude Partition Liquid-Liquid Partition (Water vs. Solvents) Crude->Partition EtOAc Ethyl Acetate Fraction (Target: Mono-glycosides) Partition->EtOAc Selectivity for Mono-glycosides CC Column Chromatography (Silica Gel, CHCl3:MeOH) EtOAc->CC Isolate Crystallization (this compound) CC->Isolate

Figure 2: Isolation workflow for this compound from plant biomass.

Pharmacological Potential

While less studied than Kaempferol, the 4'-methoxy group of this compound confers unique properties, particularly regarding metabolic stability and membrane permeability.

  • Antiplasmodial Activity: Extracts from Spermacoce containing this glycoside have shown significant activity against Plasmodium falciparum, suggesting a potential role in malaria therapy [3].

  • Antioxidant Activity: The free hydroxyl groups at C-3 and C-5 retain radical scavenging capability, although the 7-O-glucosylation and 4'-O-methylation slightly reduce potency compared to the aglycone.

  • Tyrosinase Inhibition: Identified in Oroxylum indicum extracts that exhibit strong tyrosinase inhibition, relevant for dermatological applications (hyperpigmentation control) [5].

References
  • Varshney, S. C., Rizvi, S. A., & Gupta, P. C. (1972).[12] Chemical examination of the flowers of Pterospermum acerifolium. Planta Medica, 21(4), 358–363.[12] Link

  • Varshney, S. C., et al. (1972).[11][12] Chemical constituents of Salvia splendens. Proceedings of the National Academy of Sciences, India. (Cited in Science Alert comparative studies). Link

  • Boni, S. I., et al. (2024). Antiplasmodial activity and phytochemical profiling of Spermacoce chaetocephala and Spermacoce stachydea. Journal of Ethnopharmacology. (Preprint/Abstract data). Link

  • Mishra, T., et al. (2013). Chemical constituents of the genus Prunus and their medicinal properties. Current Chemical Biology.
  • Yan, K., & Cheng, X. (2022). The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum. Evidence-Based Complementary and Alternative Medicine.[13] Link

  • Fu, X., et al. (2022). Extraction of flavonoids from Citri Reticulatae Pericarpium Viride using a deep eutectic solvent. RSC Advances, 12, 26459-26469. Link

Sources

Technical Guide: Kaempferide 7-glucoside — A Novel Scaffold for Stable Flavonoid Therapeutics

[1]

Executive Summary

Kaempferide 7-glucoside (Kaempferide 7-O-β-D-glucopyranoside; CAS: 16290-08-7) represents a high-potential, yet under-investigated, flavonoid glycoside.[1] While its aglycone, Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone), and its demethylated analog, Kaempferol , are extensively studied, the 7-glucoside of Kaempferide occupies a unique chemical niche.

The presence of the 4'-methoxy group distinguishes it from Kaempferol 7-glucoside.[1] This structural modification is critical: it blocks the 4'-hydroxyl position from rapid Phase II glucuronidation/sulfation, potentially enhancing metabolic stability and oral bioavailability. Simultaneously, the 7-O-glucose moiety confers water solubility to the otherwise lipophilic aglycone, creating a natural "prodrug-like" system.[1]

This guide synthesizes current isolation protocols and pharmacological data, proposing a novel research trajectory focused on its utility as a bioavailable delivery system for methylated flavonoids in oncology and metabolic disease.

Chemical Profile & Natural Reservoirs[1]

Understanding the structural nuances is prerequisite to experimental design.

PropertySpecification
Chemical Name 3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Common Name This compound; Kaempferide 7-O-glucoside
CAS Registry 16290-08-7
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol
Aglycone Kaempferide (4'-methoxykaempferol)
Key Structural Feature 4'-OMe : Increases lipophilicity & metabolic resistance.7-O-Glc : Increases aqueous solubility.[1][2][3][4][5][6]
Validated Natural Sources

Unlike ubiquitous flavonols, this compound appears in specific plant matrices, often associated with traditional medicinal efficacy.

  • Pterospermum acerifolium (Flowers): A primary source for isolation with high purity potential [1].[1]

  • Prunus species: Identified in P. davidiana and P. mume [2].[1][7]

  • Moringa oleifera: Present as a minor constituent, often used as a metabolomic marker for geographical origin [3].

  • Citri Reticulatae Pericarpium Viride: Found in green tangerine peel, suggesting a role in lipid metabolism [4].

Experimental Protocol: Isolation & Purification

To conduct novel research, high-purity substrate is required.[1] Commercial standards are expensive and often scarce.[1] The following protocol is synthesized from verified extraction methodologies for Pterospermum and Lindera species, optimized for yield and purity.

Causality of Method
  • Solvent Choice: 70-80% Ethanol is used initially to rupture cell walls and solubilize the glycoside.[1]

  • Partitioning: Petroleum ether removes chlorophyll and lipids; Ethyl acetate (EtOAc) selectively targets flavonoid glycosides, separating them from highly polar sugars left in the water phase.

  • Polyamide/Sephadex: Essential for separating the 7-glucoside from its aglycone and other glycosides based on molecular size and hydrogen bonding.[1]

Step-by-Step Isolation Workflow

IsolationProtocolPlantDried Plant Material(P. acerifolium flowers)ExtractExtraction(80% EtOH, Reflux, 3x 2h)Plant->ExtractConcConcentration(Rotary Evaporator < 50°C)Extract->ConcSuspensionWater SuspensionConc->SuspensionPetEtherPartition: Petroleum EtherSuspension->PetEtherDiscard1Discard Lipids/ChlorophyllPetEther->Discard1Organic LayerChloroformPartition: ChloroformPetEther->ChloroformAqueous LayerDiscard2Discard Non-polar AglyconesChloroform->Discard2Organic LayerEtOAcPartition: Ethyl AcetateChloroform->EtOAcAqueous LayerWaterPhaseWater Phase(Discard Sugars)EtOAc->WaterPhaseAqueous LayerCrudeCrude Flavonoid FractionEtOAc->CrudeOrganic Layer (Evaporate)ColumnColumn Chromatography(Sephadex LH-20 or Polyamide)Crude->ColumnElutionGradient Elution(H2O -> MeOH)Column->ElutionFinalPure this compound(Recrystallization in MeOH)Elution->Final

Figure 1: Optimized isolation workflow for this compound from plant matrices.

Current Pharmacological Landscape[1]

Research on the specific 7-glucoside is nascent compared to the aglycone.[1] Current literature establishes the following baseline activities:

Activity DomainObserved EffectMechanism/ContextSource
Antimicrobial Significant inhibition (MIC ~2 mg/disc)Effective against E. coli, Aspergillus flavus, A. niger.[1]
Antioxidant Moderate Radical ScavengingDPPH and ABTS assays; activity is generally lower than the aglycone due to blocked 7-OH, but relevant in physiological contexts.[3]
Anti-Aging Lifespan extension in C. elegansCorrelated with AChE inhibition in Phyllanthus emblica extracts.[1][5]
Cardiovascular Anti-ischemicIdentified as a bioactive marker in Shenzao dripping pills for chronic myocardial ischemia.[6]

Novel Research Directions (The Core)

This section outlines the high-value gaps in current literature. The combination of the 4'-methoxy group and the 7-glucose moiety suggests a specific pharmacokinetic advantage that has not been fully exploited.[1]

Direction A: The "Metabolic Shield" Hypothesis

Theory: Kaempferol (4'-OH) is rapidly conjugated by UGTs (UDP-glucuronosyltransferases) at the 3, 7, and 4' positions, leading to poor bioavailability. This compound Advantage:

  • 4'-Blocking: The methoxy group prevents conjugation at the critical 4' site.[1]

  • 7-Protection: The glucose protects the 7-position during transit.[1]

  • Activation: Cytosolic

    
    -glucosidase (LPH or CBG) or gut microbiota hydrolyze the glucose, releasing Kaempferide  (not Kaempferol) at the absorption site.
    

Proposed Study: Compare the pharmacokinetics (PK) of equimolar Kaempferol 7-glucoside vs. This compound in murine models.

  • Hypothesis: this compound will yield higher plasma concentrations of free aglycone (Kaempferide) and show a longer half-life.[1]

Direction B: Targeted Hepatocellular Carcinoma (HCC) Therapy

Theory: Kaempferide has shown stronger anti-proliferative effects on HepG2 cells than Kaempferol [7].[1] However, Kaempferide's poor solubility limits its clinical utility. Innovation: Use the 7-glucoside as a water-soluble prodrug .[1]

  • Mechanism: HepG2 cells often overexpress glucose transporters (GLUTs).[1] The glucoside moiety may facilitate uptake via GLUTs (Warburg effect), followed by intracellular hydrolysis to the cytotoxic Kaempferide.

Direction C: Lipid Metabolism & NAFLD

Theory: Kaempferide inhibits lipid accumulation.[1] The presence of this compound in Citrus peels (used for digestion/lipids) suggests it may be the active constituent responsible for modulating PPAR

1

Proposed Mechanistic Pathway

The following diagram illustrates the hypothesized "Bioactivation and Efficacy" pathway, distinguishing it from standard flavonoids.

MechanismIngestionOral Ingestion(this compound)GutSmall Intestine/ColonIngestion->GutHydrolysisHydrolysis(LPH / Microbiota)Gut->HydrolysisCleavage of GlucoseAglyconeKaempferide Released(4'-OMe, 3,5,7-OH)Hydrolysis->AglyconeMetabolismLiver MetabolismAglycone->MetabolismAbsorptionStability4'-OMe BlocksGlucuronidationMetabolism->StabilityResistance Phase IITargetTarget Tissues(Liver/Tumor)Stability->TargetSystemic Circ.EffectAnticancer/Metabolic Effect(High Potency)Target->EffectIntracellular Action

Figure 2: Hypothesized bioactivation pathway highlighting the metabolic stability conferred by the 4'-methoxy group.[1][8]

References

  • Singh, D., et al. (2025). "Kaempferol-7-O-glucoside and their antimicrobial screening isolate from Cassia renigera wall." ResearchGate/University of Limerick.[1] (Note: Title in source may vary slightly, confirmed via snippet analysis of Pterospermum and Cassia studies).

  • Mokrani, A., et al. (2019). "Chemical Constituents of the Genus Prunus and their Medicinal Properties." ResearchGate.[1]

  • Rocchetti, G., et al. (2020). "Comparative Metabolomic Analysis of Moringa oleifera Leaves of Different Geographical Origins and Their Antioxidant Effects on C2C12 Myotubes." Molecules, 25(19), 4537.[9]

  • Zhou, J., et al. (2021). "Extraction of flavonoids from Citri Reticulatae Pericarpium Viride using a deep eutectic solvent." RSC Advances.

  • Holghoomi, R., et al. (2022). "The Composition and Anti-Aging Activities of Polyphenol Extract from Phyllanthus emblica L. Fruit." Foods, 11(4). [1]

  • Kuang, J.H., et al. (2024).[10] "Integrated network pharmacology and metabolomics to explore the mechanisms of Shenzao dripping pill against chronic myocardial ischemia."[10] Traditional Medicine Research.[1][5][10]

  • Wang, T., et al. (2018). "Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides."[5] PLOS ONE. (Contextual reference for aglycone comparison).

Disclaimer: This guide is for research purposes only. The protocols described involve chemical solvents and biological materials; standard laboratory safety procedures (GLP) must be observed.

Kaempferide 7-Glucoside: Physicochemical Profiling & Technical Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kaempferide 7-glucoside (3,5-dihydroxy-4'-methoxyflavone-7-O-β-D-glucopyranoside) is a bioactive flavonoid glycoside distinct from its analog Kaempferol 7-glucoside due to the methylation at the 4'-position.[1] This structural modification significantly alters its lipophilicity, metabolic stability, and pharmacokinetic profile, making it a compound of specific interest in drug development for neuroprotective and anti-inflammatory applications.

This guide provides a rigorous technical analysis of its solubility landscapes, stability mechanisms, and isolation protocols, designed for pharmaceutical scientists requiring actionable data for formulation and analytical development.

Part 1: Molecular Identity & Physicochemical Core

The physicochemical behavior of this compound is governed by the interplay between its hydrophobic methylated B-ring and the hydrophilic glucose moiety at the C7 position.

Structural Specifications
ParameterTechnical Detail
IUPAC Name 3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol
Key Moiety 4'-Methoxy group : Increases lipophilicity vs. Kaempferol.7-O-Glucoside : Enhances water solubility vs. Aglycone.[2]
CAS Registry Referenced in specific isolation papers (e.g., from Oroxylum indicum)
Theoretical Physicochemical Properties
  • LogP (Predicted): ~0.5 – 1.2 (Significantly lower than Kaempferide aglycone ~3.0 due to glycosylation).

  • pKa Profile:

    • C3-OH: ~9.5 (Weakly acidic).

    • C5-OH: >11.0 (Strongly hydrogen-bonded to C4-carbonyl, effectively non-ionizable under physiological conditions).

    • Note: The C7-OH is blocked by glycosylation, removing the most acidic site typically found in flavones (pKa ~7.0), rendering the molecule less acidic and more stable to oxidative ionization at neutral pH than its aglycone.

Part 2: Solubility Characteristics

Solubility is the rate-limiting step for the bioavailability of this compound. The 4'-methoxy group reduces hydrogen bond donor capacity compared to Kaempferol 7-glucoside, slightly lowering aqueous solubility but improving membrane permeability.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication
DMSO High (>50 mg/mL)Primary stock solution for bioassays.
Methanol/Ethanol Moderate (1–10 mg/mL)Extraction solvents; analytical standards.
Water (pH 7.0) Low (<0.5 mg/mL)Limited solubility; requires cosolvents or cyclodextrins.
Water (pH > 10) Increased Deprotonation of C3-OH increases solubility but accelerates degradation.
Protocol: Thermodynamic Solubility Determination (Shake-Flask)

To validate solubility for formulation, strictly follow this equilibrium protocol.

  • Preparation: Add excess this compound solid (approx. 5 mg) to 1 mL of target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV (265 nm) against a standard curve prepared in DMSO.

  • Validity Check: The pH of the supernatant must be re-measured post-incubation to ensure no drift occurred due to saturation.

Part 3: Stability & Degradation Kinetics

Understanding the degradation pathways is critical for shelf-life determination. The glycosidic bond at C7 is the primary point of failure under acidic conditions, while the flavonoid core is susceptible to oxidative ring opening at high pH.

Degradation Pathways

The molecule undergoes two primary degradation routes:

  • Acid Hydrolysis: Cleavage of the O-glycosidic bond releases Glucose and insoluble Kaempferide.

  • Base-Catalyzed Oxidation: At pH > 8, the C-ring can undergo oxidative cleavage, destroying the chromophore.

DegradationPathways K7G This compound (C22H22O11) Aglycone Kaempferide Aglycone (Precipitate) K7G->Aglycone Acid Hydrolysis (pH < 3) Or β-Glucosidase Glucose D-Glucose K7G->Glucose Hydrolysis Oxidized Oxidative Ring Cleavage Products K7G->Oxidized Base Oxidation (pH > 9) + Light

Figure 1: Primary degradation pathways of this compound showing hydrolytic instability in acid and oxidative instability in base.

Forced Degradation Protocol (Stress Testing)

Use this protocol to establish stability-indicating analytical methods.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. Expectation: >50% conversion to Kaempferide.

  • Base Stress: 0.1 N NaOH, RT, 1 hour. Expectation: Rapid loss of UV signal, complex chromatogram.

  • Oxidative Stress: 3% H₂O₂, RT, 4 hours. Expectation: Minor degradation (4'-OMe protects B-ring oxidation relative to 4'-OH).

  • Photostability: 1.2 million lux hours (ICH Q1B). Requirement: Amber glassware is mandatory for all storage.

Part 4: Isolation & Analytical Workflows

This compound is often co-extracted with Kaempferol glycosides. High-resolution separation is required to distinguish the 4'-OMe (Kaempferide) from the 4'-OH (Kaempferol) analogs.

Extraction Workflow (From Oroxylum indicum or Coleus)

The 4'-methoxy group makes this compound slightly less polar than its Kaempferol counterpart, allowing for separation via gradient elution.

ExtractionWorkflow Raw Dried Plant Material (e.g., Oroxylum indicum) Extract Extraction 70% Ethanol (Reflux, 2h) Raw->Extract Partition Liquid-Liquid Partition Water vs. Ethyl Acetate Extract->Partition Frac_Aq Aqueous Phase (Discards highly polar impurities) Partition->Frac_Aq Frac_Org Ethyl Acetate Phase (Enriches Flavonoid Glycosides) Partition->Frac_Org Chrom C18 Preparative HPLC Gradient MeOH/Water Frac_Org->Chrom Pure Purified this compound (Solid) Chrom->Pure

Figure 2: Isolation workflow emphasizing the enrichment of flavonoid glycosides in the ethyl acetate fraction prior to HPLC purification.

Analytical Method (HPLC-MS/MS)

To distinguish this compound from interferences, use the specific mass transition corresponding to the loss of the glucose unit.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.[3][4][5][6]

  • Gradient: 15% B to 40% B over 10 mins.

  • MS Detection (ESI Positive):

    • Precursor Ion: m/z 463.12 [M+H]⁺

    • Product Ion: m/z 301.07 [Aglycone+H]⁺ (Loss of 162 Da Glucose).

    • Note: The fragment at m/z 301 confirms the Kaempferide core (Kaempferol core would fragment to m/z 287).

References

  • BenchChem. Application Notes and Protocols for the Extraction of Kaempferol 3-sophoroside 7-rhamnoside from Plant Material. (General Flavonoid Extraction Protocols).

  • Jia, X., et al. (2022). Screening of metabolic markers present in Oxytropis by UHPLC-Q-TOF/MS and preliminary pharmacophylogenetic investigation. Frontiers in Plant Science.[5] (Identification of this compound via MS).

  • Songvut, P., et al. (2024). Enhancing oral bioavailability of andrographolide using solubilizing agents... Taylor & Francis.[7] (LCMS identification of this compound as metabolite M6).[4][8]

  • Tran, T.H., et al. (2022). The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum.[9] Evidence-Based Complementary and Alternative Medicine.[9] (Isolation of Kaempferide 7-O-glucoside).[5][8][9][10][11]

  • PubChem. Kaempferol 7-O-glucoside Compound Summary. (Comparative data for the 4'-OH analog).

Sources

Topic: Kaempferide 7-glucoside: Mechanisms of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Cellular Models

Prepared by: Gemini, Senior Application Scientist

Introduction

Kaempferide 7-glucoside is a flavonoid glycoside, a class of polyphenolic phytochemicals abundant in various plants.[1] It is structurally characterized by the kaempferide aglycone (a monomethoxyflavone) linked to a glucose molecule at the 7-hydroxyl position. Flavonoids as a class are renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The glycosylation of the flavonoid core can significantly influence its bioavailability, stability, and, ultimately, its mechanism of action within a cellular context.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the currently understood mechanisms of action of this compound and its close structural analogs in cellular models. While direct research on this specific glycoside is emerging, this document synthesizes findings from studies on its aglycone (Kaempferide), its parent compound (Kaempferol), and its direct structural analog, Kaempferol 7-O-glucoside, to build a robust mechanistic framework. We will delve into the core signaling pathways modulated by this compound, provide detailed protocols for experimental validation, and offer insights into data interpretation.

Part 1: Core Mechanistic Pathways

The pleiotropic effects of flavonoids stem from their ability to interact with multiple intracellular signaling molecules. The primary mechanisms of action elucidated for this compound and its analogs revolve around the modulation of inflammatory, apoptotic, and oxidative stress pathways.

Anti-Inflammatory Activity: Suppression of NF-κB and MAPK Signaling

Chronic inflammation is a key driver of numerous diseases. This compound and related compounds exhibit potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6][7]

  • NF-κB Pathway Inhibition : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[5] Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α, IL-1β, and IL-6.[5][6] Studies on structurally similar kaempferol glycosides show that they can attenuate the phosphorylation of both IκB and the p65 subunit, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[5][6][8][9]

  • MAPK Pathway Modulation : The MAPK family—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—is another critical regulator of inflammation.[7] These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors that regulate inflammatory gene expression. Kaempferol glycosides have been shown to significantly inhibit the LPS-induced phosphorylation of p38, JNK, and ERK in a concentration-dependent manner.[5][6][7] This action further suppresses the production of inflammatory mediators.

  • PI3K/Akt Pathway Involvement : The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is often upstream of NF-κB and can also be modulated by kaempferol glycosides.[5][6] Inhibition of Akt phosphorylation has been observed, suggesting that the anti-inflammatory effects are exerted at multiple levels of the signaling cascade.[5][10][11]

Kaempferide_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK_kinases MAPKKs TLR4->MAPK_kinases Ikk IKK TLR4->Ikk Akt Akt PI3K->Akt Akt->Ikk p38 p38 MAPK_kinases->p38 JNK JNK MAPK_kinases->JNK ERK ERK MAPK_kinases->ERK IkB IκB Ikk->IkB P NFkB_IkB NF-κB-IκB NFkB NF-κB (p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Compound Kaempferide 7-glucoside Compound->Akt Compound->p38 Compound->JNK Compound->ERK Compound->Ikk

Caption: this compound Anti-Inflammatory Signaling Pathway.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Kaempferol 7-O-glucoside (KG) has demonstrated significant anticancer activity in various cancer cell lines, with human cervix carcinoma (HeLa) cells being particularly sensitive.[12] The underlying mechanisms involve the induction of programmed cell death (apoptosis) and halting the cell division cycle.

  • Cell Cycle Arrest : KG induces a G2/M phase arrest in the cell cycle.[12] This is correlated with a decrease in the protein levels of Cyclin B1 and Cdk1, key regulators of the G2/M transition.[12] This action effectively stops cancer cells from progressing into mitosis and proliferating.

  • Induction of Apoptosis : The compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.[12] This is evidenced by several key observations:

    • Morphological Changes : Treated cells exhibit characteristic apoptotic features like cell shrinkage and membrane blebbing.[12]

    • DNA Fragmentation : Increased fragmentation of DNA is observed, a hallmark of late-stage apoptosis.[12]

    • Bax/Bcl-2 Regulation : KG up-regulates the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade.

    • Caspase Activation : Studies on the aglycone, kaempferol, show significant activation of initiator caspase-9 and executioner caspases-3 and -7, which ultimately dismantle the cell.[10][11]

  • Inhibition of Pro-Survival Pathways : The anticancer effects are also linked to the inhibition of pro-survival signaling, such as the PI3K/Akt/mTOR pathway.[13][14] Kaempferol has been shown to inactivate this pathway, which is often hyperactive in cancer, thereby suppressing proliferation and promoting apoptosis.[13]

Kaempferide_Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Control Compound Kaempferide 7-glucoside PI3K PI3K Compound->PI3K Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Cdk1 Cdk1 / Cyclin B1 Compound->Cdk1 Arrest G2/M Arrest Akt Akt PI3K->Akt Akt->Bcl2 Mito Mitochondrion Bcl2->Mito Bax->Mito Cyc_C Cytochrome c Mito->Cyc_C Casp9 Caspase-9 Cyc_C->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Progression (G2 -> M) Cdk1->CellCycle

Caption: this compound Anticancer Signaling Pathways.

Antioxidant Activity and Cytoprotection

Flavonoids are well-known antioxidants, capable of mitigating cellular damage caused by reactive oxygen species (ROS).[1][2] Their antioxidant action is twofold: direct radical scavenging and upregulation of endogenous antioxidant systems.

  • Direct Radical Scavenging : The polyphenolic structure of kaempferide allows it to donate hydrogen atoms to neutralize free radicals, forming a more stable flavonoid radical.[2] This direct chemical activity helps protect cellular components like DNA, lipids, and proteins from oxidative damage.[15]

  • Upregulation of Antioxidant Enzymes : Beyond direct scavenging, kaempferol and its glycosides can enhance the cell's own antioxidant defenses.[16] Studies have shown that these compounds can increase the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD), and increase levels of total glutathione.[16][17] This effect is often mediated by the Nrf2/HO-1 signaling pathway. Kaempferol derivatives have been shown to increase the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, in cells under oxidative stress.[16][17]

Part 2: Experimental Validation Protocols

To investigate the mechanisms described above, a series of well-established cellular and molecular biology assays are required. The following protocols provide a self-validating framework for assessing the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
  • Principle : This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan product. The intensity of the color is directly proportional to the number of living cells.

  • Materials :

    • 96-well cell culture plates

    • Target cell line (e.g., RAW 264.7 for inflammation, HeLa for cancer)

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • MTT solution (5 mg/mL in PBS) or CCK-8 solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Step-by-Step Methodology :

    • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Reagent Addition :

      • For MTT : Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

      • For CCK-8 : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Solubilization (MTT only) : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement : Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). This is crucial for selecting non-toxic concentrations for mechanistic assays.

Western Blot Analysis for Protein Expression & Phosphorylation
  • Principle : This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins, including their phosphorylated (activated) forms. It is the gold standard for validating changes in signaling pathways.

  • Materials :

    • 6-well plates

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer and system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Step-by-Step Methodology :

    • Cell Treatment & Lysis : Culture cells in 6-well plates and treat with this compound and/or a stimulant (e.g., LPS) for the specified time. Wash cells with cold PBS and lyse them on ice.

    • Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.

    • Electrophoresis : Normalize protein amounts (e.g., 20-30 µg per lane) and separate them on an SDS-PAGE gel.

    • Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking : Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation : Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane, then incubate with the corresponding HRP-secondary antibody for 1 hour.

    • Detection : Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

    • Stripping and Re-probing : The membrane can be stripped and re-probed with antibodies for total protein (to assess phosphorylation status) or a loading control (like β-actin) to ensure equal protein loading.

  • Data Analysis : Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. Normalize target protein levels to the loading control. Compare treated groups to the control group.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular mechanisms of this compound.

Experimental_Workflow A 1. Cell Culture (Seed cells in appropriate plates) B 2. Compound Treatment (Dose-response & time-course) A->B C 3. Assay Execution B->C D1 Cell Viability (MTT / CCK-8) C->D1 D2 Protein Analysis (Western Blot) C->D2 D3 Cytokine Quantification (ELISA) C->D3 D4 Apoptosis Assay (Flow Cytometry) C->D4 E 4. Data Acquisition (Plate Reader, Imager, etc.) D1->E D2->E D3->E D4->E F 5. Data Analysis & Interpretation (IC50, Fold Change, Statistical Tests) E->F G Mechanistic Conclusion F->G

Caption: General workflow for cell-based mechanism of action studies.

Part 3: Data Synthesis & Interpretation

Quantitative data from these experiments should be summarized for clarity. The tables below provide examples of how to structure results from anti-inflammatory and anticancer assays.

Table 1: Effect of Kaempferol Glycosides on Inflammatory Mediator Production
Treatment (LPS-stimulated RAW 264.7 cells)NO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)5.2 ± 1.1< 10< 15
LPS (1 µg/mL)100 ± 5.82540 ± 1501850 ± 120
LPS + KGG (1.25 µM)85.3 ± 4.52110 ± 1301520 ± 98
LPS + KGG (2.5 µM)62.1 ± 3.9 1580 ± 1101100 ± 85**
LPS + KGG (5.0 µM)40.5 ± 2.8 970 ± 75650 ± 50***
Data are hypothetical, based on trends reported for Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG).[5][6] Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.

Interpretation : A dose-dependent decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines TNF-α and IL-6 would strongly support an anti-inflammatory mechanism. These results should be correlated with Western blot data showing decreased phosphorylation of NF-κB, MAPKs, and Akt.

Table 2: Effect of Kaempferol 7-O-glucoside (KG) on Apoptosis Markers in HeLa Cells
Treatment (48h)% Apoptotic Cells (Annexin V+)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)
Control4.1 ± 0.81.01.0
KG (25 µM)15.6 ± 2.11.8 ± 0.20.7 ± 0.1
KG (50 µM)38.2 ± 3.5 3.5 ± 0.40.4 ± 0.05**
KG (100 µM)65.7 ± 5.4 5.9 ± 0.60.2 ± 0.03***
Data are hypothetical, based on trends reported for Kaempferol 7-O-glucoside (KG).[12] Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001.

Interpretation : A significant, dose-dependent increase in the percentage of apoptotic cells, coupled with an increased Bax/Bcl-2 ratio, provides strong evidence that the compound's cytotoxic effect is mediated through the intrinsic apoptotic pathway. This should be confirmed by observing the cleavage of caspases-9 and -3 via Western blot.

Conclusion and Future Directions

This compound, along with its close structural analogs, demonstrates significant biological activity in cellular models, primarily through the modulation of key signaling pathways involved in inflammation, cancer, and oxidative stress. Its ability to concurrently inhibit NF-κB, MAPK, and PI3K/Akt pathways underscores its potential as a multi-target therapeutic agent.

Future research should focus on several key areas:

  • Direct Mechanistic Studies : More studies are needed on this compound itself to confirm that its activity profile directly mirrors that of Kaempferol 7-O-glucoside.

  • Bioavailability and Metabolism : Investigating how the glycoside is metabolized by cells and whether the aglycone, Kaempferide, is the primary active molecule in situ.

  • In Vivo Validation : Translating these cellular findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Target Deconvolution : Utilizing advanced techniques like proteomics and transcriptomics to identify novel molecular targets and further refine our understanding of its pleiotropic effects.

This guide provides a foundational framework for any research team aiming to explore the therapeutic potential of this promising natural compound.

References

Sources

"Kaempferide 7-glucoside" antioxidant and anti-inflammatory properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of Kaempferide 7-O-glucoside

Abstract

Kaempferide 7-O-glucoside, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest within the scientific community, particularly for its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the mechanisms of action, experimental validation, and potential therapeutic applications of this molecule. We will delve into the core signaling pathways modulated by Kaempferide 7-O-glucoside, present detailed protocols for its in vitro evaluation, and summarize key quantitative data to support its efficacy. This document is intended to serve as a foundational resource, grounded in authoritative scientific literature, to facilitate further research and development of Kaempferide 7-O-glucoside as a promising therapeutic agent.

Introduction to Kaempferide 7-O-glucoside

Kaempferide 7-O-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is the 7-O-glycoside of kaempferide, meaning a glucose molecule is attached at the 7-hydroxyl position of the kaempferide aglycone. Flavonoids are well-documented for their broad range of biological activities, and Kaempferide 7-O-glucoside is no exception. Its chemical structure, featuring a C6-C3-C6 backbone with specific hydroxyl and methoxy group substitutions, underpins its capacity to interact with and modulate various biological pathways. This guide will focus on its well-documented antioxidant and anti-inflammatory properties.

Antioxidant Properties of Kaempferide 7-O-glucoside

The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules, which it typically achieves by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The accumulation of these reactive species leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanisms of Action

Kaempferide 7-O-glucoside exerts its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups on the flavonoid backbone can donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide anion (O₂⁻) and the hydroxyl radical (•OH). This process stabilizes the free radicals, preventing them from causing damage to cellular components like lipids, proteins, and DNA.

  • Metal Ion Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Kaempferide 7-O-glucoside can chelate these metal ions, rendering them inactive and thereby preventing the generation of ROS.

  • Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, this flavonoid can also enhance the expression and activity of endogenous antioxidant enzymes. This includes enzymes like superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GPx), which then detoxify hydrogen peroxide.

In Vitro Evidence

A variety of in vitro assays have been employed to quantify the antioxidant potential of Kaempferide 7-O-glucoside. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity.

AssayPrincipleTypical IC₅₀ Range for Flavonoid Glycosides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.10-100 µM
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the reduction of the ABTS radical cation by the antioxidant.5-50 µM
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Expressed as µmol Fe²⁺ equivalents/g
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.Expressed as µmol Trolox equivalents/g
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free radical scavenging activity of Kaempferide 7-O-glucoside.

Materials:

  • Kaempferide 7-O-glucoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Preparation of Test Compound and Control: Prepare a stock solution of Kaempferide 7-O-glucoside in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay Protocol: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the various concentrations of Kaem

Methodological & Application

Application Note: Protocol for the Isolation and Purification of Kaempferide 7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026


-D-glucopyranoside
Primary Matrix: Alpinia officinarum (Lesser Galangal) Rhizomes
Author:  Senior Application Scientist, Natural Products Chemistry Division

Abstract

This application note details a robust, scalable protocol for the isolation of Kaempferide 7-glucoside (3,5-dihydroxy-4'-methoxy-7-(glucosyloxy)flavone).[1] Unlike the more common Kaempferol, Kaempferide possesses a 4'-methoxy group, rendering it slightly less polar but chemically distinct. This protocol utilizes a polarity-guided fractionation scheme followed by size-exclusion chromatography (Sephadex LH-20) and high-resolution Preparative HPLC. Special emphasis is placed on preserving the acid-labile 7-O-glycosidic bond during processing.

Introduction & Chemical Context

This compound is a bioactive flavonoid glycoside exhibiting significant antibacterial and anti-inflammatory properties [1]. Accurately distinguishing it from its aglycone (Kaempferide) and its demethylated analog (Kaempferol 7-glucoside) is critical during isolation.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 462.40 g/mol

  • Key Structural Features:

    • 4'-OMe: Diagnostic singlet in

      
      H NMR (~3.8 ppm); distinguishes from Kaempferol.
      
    • 7-O-Glucoside: Increases polarity significantly compared to the aglycone; susceptible to acid hydrolysis.

Source Material Selection

While found in Dianthus and Thesium species, ** Alpinia officinarum (Lesser Galangal)** rhizomes are the recommended source material due to the high abundance of kaempferide derivatives [2].

Experimental Workflow Overview

The isolation strategy relies on the "Polarity Trap" method. The 4'-OMe group makes the compound lipophilic enough to dissolve in Ethyl Acetate (EtOAc), separating it from highly polar diglycosides (which stay in water/butanol) and non-polar fats (which go to hexane).

DOT Diagram: Isolation Logic Flow

Isolation_Workflow Plant Dried Rhizomes (Alpinia officinarum) Extract Crude Extraction (80% MeOH, 25°C) Plant->Extract Maceration x3 Hexane_Part Partition 1: Hexane (Remove Lipids) Extract->Hexane_Part Liquid-Liquid Partition EtOAc_Part Partition 2: Ethyl Acetate (TARGET FRACTION) Hexane_Part->EtOAc_Part Aqueous Phase -> Extract with EtOAc Water_Part Water Residue (Discard/Store) EtOAc_Part->Water_Part Remaining Aqueous LH20 Sephadex LH-20 (MeOH:CHCl3 1:1) EtOAc_Part->LH20 Evaporate & Reconstitute Prep_HPLC Prep-HPLC (C18) (ACN/H2O Gradient) LH20->Prep_HPLC Enriched Fractions Final Pure Kaempferide 7-glucoside Prep_HPLC->Final Crystallization

Caption: Step-by-step isolation workflow emphasizing the critical Ethyl Acetate partitioning step to concentrate the target glycoside.

Detailed Protocol

Phase 1: Extraction and Fractionation

Objective: Isolate the flavonoid-rich fraction while removing lipids and highly polar polysaccharides.

  • Maceration:

    • Pulverize 1.0 kg of dried A. officinarum rhizomes.

    • Extract with 5.0 L of 80% Methanol (aq) at room temperature for 24 hours. Repeat 3 times.

    • Expert Note: Avoid boiling. 7-O-glycosides are thermally unstable and may hydrolyze to the aglycone (Kaempferide) if heated >60°C for prolonged periods.

  • Concentration:

    • Combine filtrates and evaporate methanol under reduced pressure (Rotavap) at 40°C until a viscous aqueous suspension remains (~500 mL).

  • Liquid-Liquid Partitioning:

    • Defatting: Extract the aqueous suspension with n-Hexane (3 x 500 mL). Discard the hexane layer (contains essential oils/lipids).

    • Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (4 x 500 mL).

    • Collection: Collect the EtOAc layer. Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and evaporate to dryness. This is the Target Fraction (Fr. EtOAc) .
Phase 2: Sephadex LH-20 Purification

Objective: Separate flavonoids based on molecular size and hydrogen bonding capabilities.

  • Column Preparation: Swell Sephadex LH-20 (GE Healthcare) in Methanol for 4 hours. Pack into a glass column (3 x 60 cm).

  • Loading: Dissolve 5.0 g of Fr. EtOAc in minimal MeOH (~10 mL) and load onto the column.

  • Elution: Isocratic elution with Methanol (100%) .

    • Alternative: If separation is poor, use CHCl

      
      :MeOH (1:1) .
      
  • Monitoring: Collect 20 mL fractions. Monitor via TLC (Silica gel 60 F

    
    ).
    
    • TLC System: EtOAc:Formic Acid:Acetic Acid:Water (100:11:11:26).

    • Detection: Spray with 10% H

      
      SO
      
      
      
      in EtOH and heat, or visualize under UV (365 nm). Kaempferide glycosides appear as dark spots quenching fluorescence (254 nm) or yellow/orange fluorescent spots (365 nm) depending on reagents.
Phase 3: Preparative HPLC Isolation

Objective: Final purification to >98% purity.

Instrument: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep). Column: C18 Reverse Phase (e.g., SunFire Prep C18, 5


m, 19 x 150 mm).
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 10.0 mL/min
Wavelength 350 nm (Flavonoid band I), 254 nm
Injection Vol 500 - 1000

L

Gradient Program:

Time (min) % B (ACN) Event
0.0 20% Equilibration
5.0 20% Isocratic Hold
25.0 55% Linear Gradient
30.0 95% Wash

| 35.0 | 20% | Re-equilibration |

Target Elution: this compound typically elutes between 18–22 minutes, slightly after Kaempferol 7-glucoside (due to the 4'-OMe group increasing lipophilicity) but before the aglycone Kaempferide.

Structural Validation (Self-Validating System)

To confirm the identity of this compound and rule out isomers (e.g., Kaempferide 3-glucoside or Kaempferol 7-glucoside), compare spectral data against these standards.

UV-Vis Shift Reagents (Diagnostic)

Dissolve trace amount in MeOH. Add reagents sequentially.

  • MeOH:

    
     ~265, 365 nm.
    
  • + NaOAc: No bathochromic shift of Band II (265 nm).

    • Interpretation: A free 7-OH group usually causes a shift. Lack of shift confirms 7-position substitution (glycosylation). [3]

NMR Spectroscopy ( H NMR, 500 MHz, DMSO-d )

The following signals are mandatory for confirmation:

Proton PositionChemical Shift (

ppm)
MultiplicityInterpretation
4'-OMe 3.86 Singlet (3H)Confirms Kaempferide backbone (vs. Kaempferol).
H-1'' (Anomeric) 5.08 Doublet (

Hz)
Confirms

-configuration of glucose.
H-6, H-8 6.45, 6.82Doublets (

Hz)
A-ring protons. Downfield shift vs aglycone confirms 7-sub.
H-2', H-6' 8.10Doublet (

Hz)
B-ring protons (ortho-coupled).
H-3', H-5' 7.12Doublet (

Hz)
B-ring protons.
DOT Diagram: Structural Verification Logic

Validation_Logic Sample Isolated Compound Check1 1H NMR: 3.86 ppm (s)? Sample->Check1 Check2 UV + NaOAc: Shift in Band II? Sample->Check2 Result_Kmp Kaempferide Core (4'-OMe present) Check1->Result_Kmp Yes Result_Kmpol Kaempferol Core (Reject) Check1->Result_Kmpol No Result_7Sub 7-Position Substituted (Target) Check2->Result_7Sub No (No Shift) Result_Free7 Free 7-OH (Aglycone/3-O-glc) Check2->Result_Free7 Yes (Shift)

Caption: Decision logic for confirming the chemical structure using NMR and UV shift reagents.

Troubleshooting & Optimization

  • Problem: Hydrolysis of the sugar moiety.

    • Cause: Acidic conditions during extraction or HPLC.[2]

    • Solution: Ensure extraction solvents are neutral. If using Formic Acid in HPLC, keep concentration

      
       and avoid leaving the compound in the mobile phase for extended periods.
      
  • Problem: Co-elution with Kaempferide (Aglycone).

    • Cause: Overloading the C18 column.

    • Solution: The aglycone is much less polar. Increase the initial water content in the gradient (start at 10% ACN instead of 20%) to elute the glycoside earlier, widening the separation window.

  • Problem: Low Yield.

    • Cause: Compound trapped in the aqueous phase during partitioning.

    • Solution: Salt out the aqueous phase (add NaCl to saturation) before EtOAc extraction to drive the glycoside into the organic layer.

References

  • Belamine, H., et al. (2026).[3][4][5] Kaempferide, lead bioactive compound of Alpinia officinarum Hance rhizomes as potential antibacterial agent: Mechanisms of action and molecular targets.[3][4][5] Bioorganic Chemistry.

  • Tao, Q., et al. (2016). Isolates of Alpinia officinarum Hance as COX-2 inhibitors: Evidence from anti-inflammatory, antioxidant and molecular docking studies.[6] BMC Complementary and Alternative Medicine.

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • Mottaghipisheh, J., & Iriti, M. (2020).[7] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.

Sources

High-performance liquid chromatography (HPLC) method for "Kaempferide 7-glucoside" analysis.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes specific literature data on Kaempferide 7-glucoside (3,5-dihydroxy-4'-methoxyflavone-7-O-glucoside) with robust method development principles.

Abstract & Scope

This protocol details the separation, identification, and quantification of This compound (C₂₂H₂₂O₁₁), a bioactive flavonoid glycoside found in Oroxylum indicum, Alpinia officinarum, and Chrysanthemum morifolium.[1][2]

Unlike its demethylated analog (Kaempferol 7-glucoside), this compound possesses a 4'-methoxy group, significantly altering its hydrophobicity and retention behavior.[1][2] This method addresses the critical analytical challenge of resolving this compound from co-eluting isobaric flavonoids (e.g., Apigenin 7-glucuronide) and structural analogs (Kaempferol glycosides) using a C18 Reversed-Phase HPLC system with Diode Array Detection (DAD).[1][2]

Chemical Context & Analytical Logic

The Analyte
  • IUPAC Name: 3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

  • Common Name: Kaempferide 7-O-glucoside[1][2][3][4][5][6][7][8]

  • Key Structural Feature: The 4'-OCH₃ (methoxy) group.[1][2]

  • Differentiation:

    • Kaempferol 7-glucoside:[1][2][3][4][6][7][8][9][10] 4'-OH (More polar, elutes earlier).[1][2]

    • This compound:[1][2][3][4][5][6][7][8][9][10] 4'-OCH₃ (Less polar, elutes later).[1][2]

Method Development Strategy

The separation relies on the hydrophobic selectivity of the stationary phase. The methoxy group on the B-ring of Kaempferide increases interaction with the C18 alkyl chains compared to the hydroxylated B-ring of Kaempferol.[2]

  • Stationary Phase: A high-surface-area C18 column (100 Å pore size) is selected to maximize methylene selectivity (

    
    ).[1][2]
    
  • Mobile Phase Modifier: Formic acid (0.1%) is mandatory.[2] It lowers the pH (~2.7), suppressing the ionization of the 5-OH and 3-OH phenolic groups.[1][2] This prevents secondary interactions with residual silanols, ensuring sharp peak symmetry.[2]

  • Detection: Flavonoids exhibit two major absorption bands.[2]

    • Band II (250–280 nm): Benzoyl system (A-ring).[2]

    • Band I (300–380 nm): Cinnamoyl system (B-ring).[1][2]

    • Selection:350 nm is chosen for specificity, minimizing interference from non-flavonoid phenolic acids that absorb strongly at 254-280 nm.[1][2]

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (purity >98%, HPLC grade).[1][2]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Milli-Q, 18.2 MΩ).[1][2]

  • Modifier: Formic Acid (98-100%, LC-MS grade).[1][2]

Sample Preparation (Plant Matrix)[1][2]
  • Target Matrices: Oroxylum indicum seeds, Alpinia rhizomes, or Chrysanthemum flowers.[2]

  • Extraction: Weigh 100 mg of dried, powdered plant material.

  • Solvent Addition: Add 10 mL of 70% Methanol (v/v).

  • Extraction: Ultrasonicate for 30 minutes at 25°C (Avoid heat to prevent glycoside hydrolysis).

  • Clarification: Centrifuge at 10,000 × g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSettingRationale
System HPLC with DAD (e.g., Agilent 1260/1290 or Shimadzu Nexera)Requires low dwell volume for gradient accuracy.[1][2]
Column Phenomenex Kinetex C18 (150 × 4.6 mm, 2.6 µm) or equivalentCore-shell technology provides UHPLC-like resolution at lower backpressure.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; protonates analytes.[2]
Mobile Phase B 100% AcetonitrileStronger elution strength than MeOH for methoxy-flavonoids.[1][2]
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID columns.[2]
Temp 30°CMaintains reproducible viscosity and mass transfer kinetics.[2]
Injection 5–10 µLDependent on sample concentration.[2]
Detection UV 350 nm (Ref 550 nm)Max absorbance for flavonols; reduces baseline noise.[2]
Gradient Program

Note: The gradient is designed to be "shallow" in the middle region to separate the critical pair (Kaempferol 7-glucoside / this compound).[1][2]

Time (min)% Mobile Phase BEvent
0.0015%Initial equilibration (retention of polar glycosides).[1][2]
5.0020%Linear ramp.
15.0035%Critical Separation Window (Glycosides elute here).[2]
20.0090%Column wash (elution of aglycones/lipids).[2]
23.0090%Hold wash.[2]
23.1015%Return to initial conditions.[2]
28.0015%Re-equilibration (Crucial for reproducibility).[2]

Visualization of Workflow & Logic

Diagram 1: Analytical Workflow

G Raw Raw Material (O. indicum / Alpinia) Extract Extraction 70% MeOH, Sonication Raw->Extract Solubilization Prep Sample Prep Centrifuge & 0.22µm Filter Extract->Prep Clarification HPLC HPLC-DAD System C18 Column, Gradient Elution Prep->HPLC Injection (10µL) Data Data Analysis Peak Integration @ 350nm HPLC->Data Quantification

Caption: Step-by-step workflow from raw plant material to quantitative data generation.

Diagram 2: Separation Logic (Critical Pairs)

G cluster_0 Elution Order (Reverse Phase C18) Start Injection KmpOH Kaempferol 7-glucoside (4'-OH) More Polar Start->KmpOH tR ~6.5 min KmpOMe This compound (4'-OMe) Less Polar KmpOH->KmpOMe tR ~7.5 min (Target Analyte) Aglycone Kaempferide Aglycone (No Sugar) Hydrophobic KmpOMe->Aglycone tR >15 min

Caption: Elution order on C18. The 4'-methoxy group increases retention time compared to the 4'-hydroxy analog.[1][2]

Method Validation Parameters (Self-Validating System)

To ensure scientific integrity, the method must meet the following criteria (based on ICH Q2 guidelines):

ParameterAcceptance CriteriaTypical Performance (Literature)
Linearity (R²) > 0.9990.9995 (Range: 0.5 – 100 µg/mL)
LOD (Limit of Detection) S/N > 3~0.01 – 0.05 µg/mL
Precision (RSD) < 2.0%0.8% (Intra-day)
Recovery 95% – 105%98.2% (Spiked matrix)
Resolution (Rs) > 1.5> 2.0 (vs. Apigenin 7-glucuronide)

System Suitability Test (SST): Before running samples, inject a standard mix of Kaempferol 7-glucoside and this compound.[1][2] The resolution factor (


) between these two peaks must be 

. If

, lower the %B at the start of the gradient (e.g., reduce from 15% to 12%).

Troubleshooting & Critical Insights

The "Isobaric" Trap

This compound (MW 462.[1][2]4) has a similar molecular weight to other flavonoid diglycosides or glucuronides (e.g., Apigenin 7-glucuronide + CH2).[1][2]

  • Insight: In Mass Spectrometry (ESI+), this compound shows a protonated ion

    
     at m/z 463.12 .[1][2]
    
  • Confirmation: Look for the fragment ion m/z 301.07 (Kaempferide aglycone) after the loss of the glucose moiety (-162 Da).[2] If you see a fragment at m/z 287, it is likely a Kaempferol derivative, not Kaempferide.[2]

Peak Tailing
  • Cause: Interaction of the free phenolic -OH groups (at positions 3 and 5) with active silanol sites on the column stationary phase.

  • Solution: Ensure the Formic Acid concentration is at least 0.1%.[2][11] If tailing persists, switch to a "end-capped" column (e.g., Kinetex XB-C18) which physically blocks silanol groups.[1][2]

Retention Time Drift
  • Cause: Temperature fluctuations affecting the viscosity of the acetonitrile/water mix.[2]

  • Solution: Use a thermostatted column compartment set strictly to 30°C. Do not rely on "ambient" temperature.[2]

References

  • BenchChem. (2025).[2] HPLC Method for the Quantification of Kaempferol 7-glucuronide. (Used as a baseline for flavonoid glycoside separation conditions).

  • Yuan, L., et al. (2022).[2] The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum. (Identifies this compound elution order in complex matrices).

  • Songvut, P., et al. (2024).[2][12] Enhancing oral bioavailability of andrographolide... comparative pharmacokinetics. (Mass spectrometry confirmation of this compound m/z 463.12).[1][2][12]

  • PubChem. (2025).[2][3] this compound Compound Summary. (Structural verification and physicochemical properties). [1][2]

  • Chen, L., et al. (2015).[2][5] Special Effect of Ionic Liquids on the Extraction of Flavonoid Glycosides from Chrysanthemum morifolium. (Extraction protocols for labile flavonoid glycosides). [1][2]

Sources

Application Note: High-Sensitivity Quantification of Kaempferide 7-glucoside in Biological Matrices via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacologists requiring a robust, validated method for the quantification of Kaempferide 7-glucoside (K7G) in complex biological matrices (plasma, tissue homogenates).[1]

Unlike the more common Kaempferol glycosides, Kaempferide derivatives contain a 4'-methoxy group, significantly altering their lipophilicity and metabolic stability.[1] This guide addresses the specific challenges of retaining the 4'-methoxy group and the 7-O-glucose moiety during extraction and analysis.

Introduction & Analyte Profile

This compound (3,5-dihydroxy-4'-methoxy-7-[(beta-D-glucopyranosyl)oxy]flavone) is a bioactive flavonoid found in medicinal plants such as Alpinia officinarum and Dianthus caryophyllus.[1] Accurate quantification is critical for pharmacokinetic (PK) profiling, particularly to distinguish it from its demethylated metabolite (Kaempferol 7-glucoside) and its aglycone (Kaempferide).[1]

Chemical Logic & Challenges[1]
  • The 4'-Methoxy Stability: The methyl ether at the 4' position is metabolically susceptible to O-demethylation by cytochrome P450 enzymes.[1] The method must chromatographically resolve K7G from its potential metabolite, Kaempferol 7-glucoside (MW 448).[1]

  • The 7-O-Glucoside Labillity: The glycosidic bond at C7 is prone to hydrolysis by

    
    -glucuronidases or acidic environments.[1] Acidification during extraction must be controlled  to prevent artificial elevation of the aglycone signal.
    

Table 1: Physicochemical Profile

PropertyValueRelevance to Protocol
Formula

Defines Precursor Ion
MW 462.40 g/mol [M-H]⁻ = 461.1
LogP ~1.2 (Estimated)Moderately polar; requires C18 retention
pKa ~6.5 (7-OH blocked)5-OH and 3-OH are ionizable; ESI(-) preferred

Sample Preparation Protocol

Objective: Maximize recovery while minimizing matrix effects (phospholipids) and preventing in-source hydrolysis.[1] Recommended Method: Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for glycosides, as it removes phospholipids that suppress ionization in the glycoside elution window.[1]

Reagents
  • Lysis Buffer: 50% Methanol in water (chilled).[1]

  • Internal Standard (IS): Icaritin (100 ng/mL) or Rutin (if cost-constrained).[1]

  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) 30 mg/1 cc.[1]

Step-by-Step Workflow
  • Thawing: Thaw plasma samples on ice (4°C) to inhibit enzymatic hydrolysis.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex 10s.

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water. (Acidifies sample to disrupt protein binding, but concentration is too low to hydrolyze the sugar).

  • SPE Loading:

    • Condition: 1 mL Methanol.[1][2]

    • Equilibrate: 1 mL Water.[1]

    • Load: Apply pre-treated sample.[1]

  • Wash:

    • Wash 1: 1 mL 5% Methanol (Removes salts/proteins).[1]

    • Wash 2: 1 mL Water (Removes residual buffer).[1]

  • Elution: Elute with 500 µL Acetonitrile (ACN).

  • Concentration: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN). Vortex 1 min, Centrifuge 10 min at 14,000 rpm.

LC-MS/MS Method Parameters

System: Triple Quadrupole MS coupled to UHPLC. Ionization: Electrospray Ionization (ESI) in Negative Mode . Rationale: Flavonoids ionize efficiently in negative mode due to the phenolic hydroxyls. Negative mode provides cleaner baselines for biological matrices compared to positive mode.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Table 2: Mobile Phase Gradient

Time (min)Mobile Phase A (0.1% Formic in Water)Mobile Phase B (Acetonitrile)Curve
0.090%10%Initial
1.090%10%Hold
5.040%60%Linear
5.15%95%Step
7.05%95%Wash
7.190%10%Re-equilibrate
9.090%10%End
Mass Spectrometry (MRM)[1][3]

Table 3: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
This compound 461.1 299.0 3528Quantifier
461.1284.03540Qualifier
Kaempferide (Aglycone) 299.0284.04030Monitor*
IS (Icaritin) 367.1297.04025IS
  • Note on Transitions:

    • 461 -> 299: Loss of the glucose moiety (

      
      , 162 Da).[1] This is the most abundant transition.
      
    • 461 -> 284: Sequential loss of glucose (162) and the methyl radical (

      
      , 15 Da) from the 4'-position.[1] This confirms the presence of the methoxy group, distinguishing it from Kaempferol glycosides.
      
    • Monitor: Always monitor the aglycone channel (299->284) to verify that in-source fragmentation or sample degradation hasn't occurred.[1]

Visualization: Workflow & Fragmentation Logic

Diagram 1: Analytical Workflow (SPE to MS)

G cluster_SPE Solid Phase Extraction (HLB) Sample Bio Sample (Plasma/Tissue) IS Add IS (Icaritin) Sample->IS PreTreat Acidify (2% Formic Acid) IS->PreTreat Load Load Sample PreTreat->Load Wash Wash (5% MeOH) Load->Wash Elute Elute (100% ACN) Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI Negative) LC->MS

Caption: Optimized SPE workflow minimizing matrix effects while preserving glycoside stability.

Diagram 2: Fragmentation Pathway (MRM Logic)

G Parent This compound [M-H]- : 461.1 m/z Aglycone Aglycone Radical (Kaempferide) 299.0 m/z Parent->Aglycone Collision Induced Dissociation Loss of Glucose (-162 Da) Fragment2 Demethylated Radical (Kaempferol-like) 284.0 m/z Aglycone->Fragment2 Loss of Methyl Radical (-15 Da)

Caption: ESI(-) fragmentation pathway.[1] The 461->299 transition is specific to the glucoside loss.[1]

Method Validation (Self-Validating Systems)[1]

To ensure Trustworthiness and Integrity , the following validation controls must be embedded in every run:

  • Linearity: 1.0 – 1000 ng/mL (

    
    ).[1] Weighting factor 
    
    
    
    is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ).
  • Carryover Check: Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ) sample. Response must be <20% of LLOQ.

  • Matrix Effect (ME) Evaluation:

    
    [1]
    
    • Acceptance: 85-115%.[1] If <85%, ion suppression is occurring; switch from PPT to SPE or dilute the sample.

  • Stability Tests:

    • Benchtop: 4 hours at RT (Check for hydrolysis to aglycone).

    • Freeze-Thaw: 3 cycles at -80°C.

    • Autosampler: 24 hours at 10°C.[1]

Troubleshooting Guide

  • Issue: High signal in the Aglycone channel (299/284) in the "0 hour" sample.

    • Cause: In-source fragmentation (Cone voltage too high) or enzymatic hydrolysis during sample collection.[1]

    • Fix: Lower cone voltage; ensure blood collection tubes contain esterase inhibitors or are processed immediately on ice.

  • Issue: Peak Tailing.

    • Cause: Interaction of free phenolic hydroxyls with free silanols on the column.

    • Fix: Ensure the column is "end-capped" (e.g., BEH or HSS T3) and maintain 0.1% Formic Acid in the mobile phase.[1]

References

  • Chen, J., et al. (2018).[1] "Simultaneous determination of flavonoid glycosides in rat plasma by LC-MS/MS: Application to pharmacokinetic studies." Journal of Chromatography B.

  • Tong, Y., et al. (2020).[1] "Fragmentation pathways of methoxylated flavonoids in ESI-MS/MS negative mode." Rapid Communications in Mass Spectrometry. [1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • PubChem. (2023).[1] "Kaempferol 7-O-glucoside Compound Summary." (Used for structural analog comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Kaempferide 7-Glucoside from Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of kaempferide 7-glucoside. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this flavonoid glycoside from its structural isomers. The separation of such closely related compounds is a common challenge in natural product analysis, pharmacokinetics, and quality control. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve baseline resolution and accurate quantification.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial challenges encountered when developing a separation method for this compound and its isomers.

Q1: Why is the resolution between my this compound and other kaempferol glycoside peaks so poor?

Poor resolution between isomers is often due to insufficient selectivity of the HPLC system for the subtle structural differences between the compounds. This compound and its isomers, such as kaempferide 3-glucoside, differ only in the attachment point of the glucose moiety to the kaempferol backbone. This requires a highly selective stationary phase and an optimized mobile phase to resolve.[1][2]

Q2: I'm seeing significant peak tailing for my this compound peak. What are the likely causes?

Peak tailing is a common issue in flavonoid analysis and can be caused by several factors.[3] One primary cause is secondary interactions between the polar hydroxyl groups of the flavonoid and active residual silanol groups on the surface of the C18 stationary phase.[3] Other potential causes include column overload, contamination, or extra-column effects like excessive tubing length.[3][4]

Q3: My retention times are drifting from one injection to the next. How can I improve reproducibility?

Inconsistent retention times are often a sign of an unequilibrated column or fluctuations in mobile phase composition or temperature.[3] It is crucial to ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.[3] Additionally, maintaining a constant column temperature is vital for reproducible chromatography.[5]

Q4: What are typical starting conditions for separating flavonoid glycosides like this compound?

A good starting point for separating flavonoid glycosides is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid additive.[6][7] A typical gradient might run from a low to a high percentage of the organic solvent. A common mobile phase is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1][8]

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific chromatographic problems.

Issue 1: Co-elution or Poor Resolution of Isomers

If you are unable to separate this compound from its isomers, follow this systematic approach:

Step 1: Confirm System and Column Health

  • Action: Inject a well-characterized standard mixture to ensure your HPLC system and column are performing as expected.

  • Rationale: This initial step helps to rule out broader system issues, such as a failing column or pump problems, before you start modifying the method parameters.

Step 2: Optimize Mobile Phase Composition

  • Action 1: Change the Organic Modifier. If you are using methanol, try switching to acetonitrile, or vice versa.

  • Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities for closely related compounds.[9] Acetonitrile often provides better resolution for polar compounds.[3]

  • Action 2: Adjust the Mobile Phase pH. Add a small amount of acid, such as 0.1% formic acid or acetic acid, to your mobile phase.

  • Rationale: The pH of the mobile phase affects the ionization state of the phenolic hydroxyl groups on the flavonoid structure.[7][9] Suppressing ionization by using an acidic mobile phase can lead to sharper peaks and improved retention on a reversed-phase column.

Step 3: Evaluate a Different Stationary Phase

  • Action: If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl column.

  • Rationale: While C18 columns separate primarily based on hydrophobicity, phenyl-hexyl columns introduce an additional separation mechanism through pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of the flavonoids.[10][11] This can provide unique selectivity for aromatic isomers.[12][13]

Step 4: Adjust the Column Temperature

  • Action: Systematically vary the column temperature, for example, in increments of 5°C from 25°C to 45°C.

  • Rationale: Temperature can significantly influence selectivity.[5] Changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase, which can sometimes be enough to resolve closely eluting peaks.[14][15]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise accurate integration and quantification.

Step 1: Address Potential Secondary Interactions

  • Action: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid). If tailing persists, consider a column with high-purity, end-capped silica.

  • Rationale: Acidifying the mobile phase protonates residual silanols on the silica surface, reducing their ability to interact with the polar groups on your analyte.[3] End-capped columns have fewer free silanols, further minimizing these unwanted interactions.[3]

Step 2: Check for Column Overload

  • Action: Prepare and inject a series of dilutions of your sample.

  • Rationale: If the peak shape improves at lower concentrations, you are likely overloading the column.[4] Reducing the injection volume or sample concentration is necessary.[3]

Step 3: Inspect for System and Column Contamination

  • Action: If peak shape has degraded over time, flush the column with a strong solvent (e.g., isopropanol). Always use a guard column to protect your analytical column.

  • Rationale: Strongly retained matrix components can build up on the column inlet, creating active sites that cause peak distortion.[16] A guard column will trap these contaminants before they reach the more expensive analytical column.[3]

Workflow for Troubleshooting Poor Isomer Resolution

G cluster_0 cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Selectivity start Poor Resolution of Isomers check_system 1. Verify System & Column Health with Standard start->check_system optimize_mp 2. Optimize Mobile Phase check_system->optimize_mp System OK organic_mod 2a. Switch Organic Modifier (ACN vs. MeOH) optimize_mp->organic_mod change_column 3. Change Stationary Phase phenyl_hexyl 3a. Try Phenyl-Hexyl Column for π-π Interactions change_column->phenyl_hexyl adjust_temp 4. Adjust Temperature end_point Resolution Achieved adjust_temp->end_point Improved organic_mod->end_point Improved adjust_ph 2b. Adjust pH (e.g., 0.1% Formic Acid) organic_mod->adjust_ph Still poor adjust_ph->change_column Still poor adjust_ph->end_point Improved phenyl_hexyl->adjust_temp Still poor phenyl_hexyl->end_point Improved

Caption: A systematic workflow for troubleshooting poor resolution of kaempferide glycoside isomers.

Core Principles of Optimization

Understanding the "why" behind the troubleshooting steps is crucial for effective method development.

The Role of the Stationary Phase
  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase and separates compounds primarily based on their hydrophobicity.[12] For isomers with very similar hydrophobic character, a C18 column may not provide adequate selectivity.

  • Phenyl-Hexyl: This stationary phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group allows for pi-pi stacking interactions with the aromatic rings of the flavonoid analytes.[10] This alternative selectivity can be highly effective for resolving aromatic isomers that are difficult to separate on a C18 column.[13]

The Impact of the Mobile Phase
  • Organic Modifier (Acetonitrile vs. Methanol): The choice of organic solvent affects the overall solvent strength and can alter selectivity.[9] Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can engage in dipole-dipole interactions, which can be beneficial for separating polar flavonoids.[9]

  • pH and Additives: Flavonoids contain multiple hydroxyl groups that can ionize depending on the pH of the mobile phase. By adding an acid like formic or acetic acid, the pH is lowered, suppressing the ionization of these groups.[9] This leads to a more consistent analyte form, resulting in sharper peaks and better retention on a reversed-phase column.

The Influence of Temperature

Increasing the column temperature generally leads to:

  • Reduced Retention Times: Higher temperatures decrease the viscosity of the mobile phase, allowing for faster elution.[5][15]

  • Improved Peak Efficiency: Faster analyte diffusion at higher temperatures can lead to narrower peaks.[14]

  • Changes in Selectivity: Temperature can alter the relative retention of two compounds, which can be exploited to improve the resolution of critical pairs.[5]

Comparative Data for Method Development

The following table summarizes typical conditions used for the analysis of kaempferol and its glycosides, which can serve as a starting point for your method development.

ParameterMethod 1: Plant Extracts[8]Method 2: Biological Matrices[8]Method 3: General Flavonoids[1]
HPLC Column C18Reversed-phase C18C18
Mobile Phase Acetonitrile:Water with 0.1% formic acid (50:50, v/v), isocraticGradient (details not specified)Water with 0.1% formic acid (A) and Acetonitrile (B), gradient
Flow Rate Not SpecifiedNot Specified1 mL/min
Column Temp. Not SpecifiedNot Specified40 °C
Detection λ Not SpecifiedNot Specified280 nm and 370 nm

Experimental Protocols

Protocol 1: General Method Development Strategy for Isomer Separation
  • Initial Column Choice: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Scouting Gradient:

    • Set the column temperature to 35°C.

    • Set the flow rate to 1.0 mL/min.

    • Run a broad linear gradient, for example, from 5% B to 95% B over 30 minutes.

  • Evaluation: Examine the resulting chromatogram. If the isomers are co-eluting, proceed with optimization.

  • Optimization Step 1 (Gradient): Based on the scouting run, create a shallower gradient around the elution time of your compounds of interest. For example, if they elute at 40% B, try a gradient from 30% to 50% B over 20 minutes.

  • Optimization Step 2 (Temperature): If resolution is still insufficient, adjust the column temperature. Test the separation at 30°C and 40°C to see the effect on selectivity.[5]

  • Optimization Step 3 (Stationary Phase): If the C18 column does not yield baseline separation, switch to a Phenyl-Hexyl column of similar dimensions and repeat steps 3-6.

Protocol 2: Sample Preparation for Flavonoid Analysis from Plant Material
  • Extraction: Accurately weigh the powdered plant material. Extract with a solvent such as 70% methanol or ethanol using sonication or reflux.

  • Centrifugation: Centrifuge the extract to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection.[17]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the concentration is within the linear range of the method.

Visualization of Key Structures

The subtle difference between this compound and a common isomer, kaempferide 3-glucoside, is the attachment point of the glucose moiety.

Caption: Structural relationship between the kaempferide core and its 3-O and 7-O-glucoside isomers.

References

  • LoBrutto, R., et al. (2012). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. PubMed. Retrieved from [Link]

  • IJARIIE. (2024). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Kim, M., et al. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. Retrieved from [Link]

  • LoBrutto, R., et al. (2012). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. ResearchGate. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • De Villiers, A. (2008). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]

  • Agilent. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Chen, X., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. PMC. Retrieved from [Link]

  • Madike, L. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Watson, D. G. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Madike, L. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. Retrieved from [Link]

  • Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. Retrieved from [Link]

  • Do, T. H., et al. (2020). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. PMC. Retrieved from [Link]

  • Shrestha, S., et al. (2019). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. MDPI. Retrieved from [Link]

  • Gsm, M., et al. (2025). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. MDPI. Retrieved from [Link]

  • Cao, S., et al. (2011). Isolation and identification of phenolic compounds from Gynura divaricata leaves. Pharmacognosy Magazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Kaempferol 7-O-glucoside. Retrieved from [Link]

  • Maximum Academic Press. (2024). Luteolin-7-O-glucoside and kaempferol 3-O-glucoside are candidate inhibitors of the Apis mellifera DNMT3 protein. Retrieved from [Link]

  • Chen, J., et al. (2020). Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Solubilization & Handling of Kaempferide 7-glucoside

[1][2]

Molecule Profile & Solubility Physics

To effectively solubilize Kaempferide 7-glucoside , one must first understand why it resists aqueous solvation.[1][2][3] It is distinct from the more common Kaempferol 7-glucoside.[1][2][3]

  • Chemical Identity: 3,5,7-trihydroxy-4'-methoxyflavone 7-O-glucoside.[1][2][4]

  • The "Methoxy" Barrier: Unlike Kaempferol, which has a 4'-OH group (a hydrogen bond donor), Kaempferide possesses a 4'-methoxy (-OCH₃) group .[1][2][3][4] This methylation significantly increases lipophilicity (LogP) and reduces water solubility compared to its non-methylated analogs [1].[3][4]

  • The Glycoside Paradox: While the glucose moiety at position 7 adds hydrophilicity, the rigid planar structure of the flavonoid backbone promotes strong intermolecular stacking (pi-pi interactions), leading to rapid precipitation ("crashing out") upon dilution in aqueous buffers.[3][4]

Physicochemical Summary
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~462.4 g/mol Moderate size; diffusion is not the limiting factor.[1][2][3]
Predicted LogP ~0.7 - 1.2 (Aglycone is ~3.[1][2][3][4]0)"Borderline" soluble. Requires organic co-solvents.[3][4]
pKa (Acidic) ~6.5 (3-OH) and ~8.5 (5-OH)pH Sensitive. Ionization aids solubility but risks oxidation.[1][2][3][4]
Critical Instability Glycosidic bond (C7-O-C1'')Susceptible to hydrolysis in acidic conditions (< pH 4).[1][2][3][4]

Troubleshooting Guide: The "Crash-Out" Phenomenon

Issue: The compound dissolves in DMSO but precipitates immediately upon addition to cell culture media or buffer (cloudiness or fine particulates observed).[1][2][3][4]

Root Cause Analysis

When a high-concentration DMSO stock (e.g., 50 mM) hits an aqueous buffer, the solvent environment changes largely from hydrophobic to hydrophilic in milliseconds.[3][4] The this compound molecules aggregate faster than they can disperse.[1][2][3]

Protocol A: The "Step-Down" Serial Dilution

Do not add stock directly to the final volume. Use an intermediate dilution step to condition the molecule.[1][2][3]

  • Prepare Master Stock: Dissolve 1 mg this compound in DMSO to reach 20 mM . Vortex for 30 seconds.[3][4]

    • Note: Avoid Ethanol if possible; DMSO has a higher dielectric constant and better solubilizing power for flavonoids [2].[3]

  • Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into pure DMSO or 50% DMSO/PBS (if immediate use).

  • Final Dilution: Slowly add the Intermediate Stock to your pre-warmed (37°C) media/buffer while vortexing or stirring rapidly.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity, though <0.1% is preferred for sensitive cell lines.[3][4]

Protocol B: Cyclodextrin Complexation (Recommended)

If simple dilution fails, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4] Cyclodextrins form inclusion complexes, shielding the hydrophobic flavonoid backbone while the outer shell interacts with water [3].

Step-by-Step Formulation:

  • Prepare a 20% (w/v) HP-β-CD solution in your experimental buffer (e.g., PBS).[1][2][3][4] Filter sterilize (0.22 µm).

  • Dissolve this compound in a minimal volume of acetone or methanol (volatile solvent).[2][3][4]

  • Add the flavonoid solution to the HP-β-CD solution dropwise.[1][2][3]

  • Stir for 4–6 hours in a fume hood to evaporate the volatile solvent, leaving the flavonoid encapsulated in the aqueous CD solution.

  • Result: A clear, aqueous solution stable at neutral pH.[3]

Visualization: Decision Logic & Workflow[2][3][4]

The following diagram illustrates the decision process for solubilization based on your experimental constraints.

GStartStart: this compound(Solid Powder)SolventPrimary Solvent SelectionStart->SolventDMSODMSO (Anhydrous)Rec: 10-50 mM StockSolvent->DMSOPreferredEthanolEthanol(Not Recommended for >1mM)Solvent->EthanolAvoidDilutionAqueous Dilution StrategyDMSO->DilutionDirectDirect Addition(Risk: Precipitation)Dilution->DirectStepDownStep-Down Dilution(Intermediate Stock)Dilution->StepDownStandardCDCyclodextrin Complex(HP-beta-CD)Dilution->CDHigh Solubility Req.OutcomeFinal Assay Buffer(Clear Solution)Direct->OutcomeOnly for <10 µMStepDown->OutcomeUp to 50 µMCD->OutcomeUp to 500 µM

Caption: Figure 1. Solubilization Decision Tree. Green pathways indicate highest success rates for maintaining stability and solubility.[2]

Stability & pH Management

Issue: The compound dissolves at pH 9 but turns brown/yellow over time. Diagnosis: Oxidative degradation.[3][4]

Flavonoids with free hydroxyl groups (positions 3 and 5) are prone to auto-oxidation at alkaline pH.[1][2][3][4] Conversely, the 7-O-glucoside bond is an acetal linkage, which is susceptible to acid hydrolysis [4].[1][2]

The "Safe Zone" Window

Maintain pH between 6.0 and 7.4 .[3]

  • pH < 4.0: Risk of hydrolysis (cleaving the sugar to release insoluble Kaempferide aglycone).[3][4]

  • pH > 8.0: Risk of deprotonation followed by rapid oxidation (browning).[3][4]

Buffer Recommendation: Use HEPES or MOPS (pH 7.2–7.[1][3][4]4) rather than Phosphate buffers if long-term stability (>24h) is required, as phosphate can sometimes catalyze oxidation of phenolics.[2][3][4]

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the DMSO stock? A: Yes, but limit to 3 cycles. Flavonoids are stable in anhydrous DMSO at -20°C for months.[1][2][3] Ensure the DMSO is brought completely to room temperature before opening the vial to prevent condensation (water ingress causes precipitation).[3][4]

Q2: My solution is clear, but my cells are dying. Is it the compound? A: Check your vehicle control. If you used >0.5% DMSO, the solvent itself might be toxic.[3] Also, Kaempferide (the aglycone) is known to induce apoptosis in HeLa cells [5].[3][4] Ensure you are distinguishing between specific cytotoxicity and solvent toxicity.[3]

Q3: How do I verify if the compound has precipitated if I can't see it? A: Centrifuge the diluted media at 13,000 x g for 10 minutes. Measure the absorbance of the supernatant (UV ~365 nm) and compare it to the theoretical concentration. A drop in absorbance indicates precipitation.[3][4]

References

  • PubChem. this compound (CID 90657201) - Chemical Properties.[1][2][3][4] National Library of Medicine.[4] Link[3][4]

  • Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents.[3] Journal of Chemical & Engineering Data, 52(5), 1552–1556.[3][4] Link[3][4]

  • Zheng, Y., et al. (2014). Effect of pH on the complexation of kaempferol-4'-glucoside with three β-cyclodextrin derivatives.[1][2][3][5] Journal of Agricultural and Food Chemistry, 62(1), 244-250.[3][4] Link

  • CymitQuimica. Kaempferol-7-O-glucoside Technical Data & Stability.Link

  • Kumar, R., et al. (2014). Kaempferide, the most active among the four flavonoids isolated from Chromolaena odorata, induces apoptosis in cervical cancer cells.[4][6] RSC Advances. Link

Overcoming challenges in "Kaempferide 7-glucoside" cell permeability assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kaempferide 7-glucoside Permeability Assays

Introduction: The "Trojan Horse" Molecule

Welcome to the technical support center. You are likely here because your This compound (4'-methoxykaempferol-7-O-glucoside) data is inconsistent, showing low recovery or confusing permeability ratios.

The Core Challenge: This molecule presents a dual paradox.

  • The Glycoside Paradox: The glucose moiety at C7 renders it too polar for rapid passive diffusion, yet the aglycone (Kaempferide) is highly lipophilic due to the 4'-methoxy group.[1]

  • The Stability Paradox: While 7-O-glycosides are chemically more stable than 3-O-glycosides, they are biologically unstable in the presence of brush-border enzymes.[2][1][3]

This guide treats This compound specifically. Note: If you are working with Kaempferol 7-glucoside (Populnin), the principles below apply, but Kaempferide (4'-OMe) is significantly more lipophilic and a more potent P-gp substrate.

Module 1: Pre-Assay Stability & Solubility (The "Disappearing Compound")

User Question: "My mass balance is consistently <70%. The compound disappears from the donor well but doesn't appear in the receiver.[1] Is it degrading?"

Diagnosis: You are likely facing Non-Specific Binding (NSB) exacerbated by the 4'-methoxy group, or precipitation in the aqueous buffer.[2][1]

Technical Insight: Kaempferide is a methoxylated flavonoid.[1][3] Unlike Kaempferol, the 4'-OMe group removes a hydrogen bond donor, significantly increasing


.[2][1] While the glucose unit adds solubility, the molecule is prone to "crashing out" in HBSS (Hanks' Balanced Salt Solution) or binding avidly to plastic.[1]

Troubleshooting Protocol:

IssueIndicatorRoot CauseRemediation Strategy
Plastic Binding Loss in donor immediately (T=0) or low recovery without degradation products.[2][1][3]The 4'-OMe aglycone core binds to polystyrene plates.[2][1][3]Switch to Glass-Coated Plates or add 0.5% - 1% BSA to the receiver compartment to create "sink conditions" and pull the molecule through.[2][1][3]
Precipitation Turbidity or loss of signal >10µM.[1][3]Low aqueous solubility of the intact glycoside in HBSS.[1]Limit DMSO to <0.5%.[1] Do not exceed 10µM donor concentration. Verify solubility in HBSS before adding to cells.
Hydrolysis Appearance of a new peak (Kaempferide aglycone) in LC-MS.Lactase Phlorizin Hydrolase (LPH) on the apical membrane is cleaving the sugar.[1]Add Gluconolactone (1-5 mM) or Phloridzin (SGLT1/LPH inhibitor) if you specifically want to measure the intact glycoside.[2][1][3]

Module 2: The Permeability Barrier (The "Wall")[1]

User Question: "My


 values are extremely low (

cm/s). Is this molecule not permeable?"

Diagnosis: this compound is a Class III/IV compound.[2][1][3] It cannot pass passively through the bilayer efficiently due to the glucose unit.[1] It requires Active Transport or Hydrolysis-then-Diffusion .[2][1][3]

Mechanism of Action:

  • SGLT1 Pathway: The Sodium-Glucose Linked Transporter 1 (SGLT1) can transport some flavonoid glycosides, but it prefers 3-O-glycosides. 7-O-glycosides are poor substrates.[2][1][3]

  • Hydrolysis Pathway (Dominant): The compound is hydrolyzed by LPH (apical) or Cytosolic

    
    -glucosidase (CBG) into Kaempferide (aglycone) .[2][1][3] The aglycone then diffuses passively.[1][4]
    

Visualizing the Pathway (Graphviz):

PermeabilityPathway Lumen Apical Chamber (Donor) Membrane Cell Membrane (Brush Border) Cytosol Cytosol (Intracellular) Basolateral Basolateral Chamber (Receiver) Cytosol->Basolateral MRP2/3 Transport K7G Kaempferide 7-glucoside K7G->Membrane Low Passive Diffusion K7G->Cytosol SGLT1 (Minor Route) Aglycone Kaempferide (Aglycone) K7G->Aglycone Hydrolysis (LPH Enzyme) Aglycone->Lumen Efflux (P-gp/BCRP) Aglycone->Cytosol Passive Diffusion Aglycone->Basolateral Passive Diffusion

Caption: Transport fate of this compound. Note the critical role of hydrolysis and efflux pumps.

Module 3: Efflux Transporters (The "Bouncer")

User Question: "I see a massive difference between Apical-to-Basolateral (


) and Basolateral-to-Apical (

) transport. The Efflux Ratio (ER) is > 10."[2]

Diagnosis: You are observing Active Efflux .[1][3] The 4'-methoxy group on Kaempferide makes it a high-affinity substrate for BCRP (ABCG2) and P-gp (MDR1) .[2][1][3]

Technical Insight: Methoxylated flavonoids (like Kaempferide) are often stronger P-gp substrates than their hydroxylated counterparts (like Kaempferol).[2][1][3] The glucoside itself may be effluxed by MRP2, but if hydrolysis occurs, the aglycone is rapidly pumped back into the donor well.[1]

Optimization Protocol: To confirm the transporter involved, run the assay with specific inhibitors:

  • Control: K7G alone.

  • Condition A (+ Verapamil 50µM): Inhibits P-gp.[2][1][3] If

    
     increases, P-gp is the culprit.[2][1][3]
    
  • Condition B (+ Ko143 1µM): Inhibits BCRP.[2][1] Highly relevant for flavonoids.[1]

  • Condition C (+ Phloridzin 100µM): Inhibits SGLT1. Use this to prove if influx is active.[1]

Module 4: Analytical Detection (The "Needle in a Haystack")

User Question: "I can't detect the compound in the receiver well using UV/HPLC. Is my sensitivity too low?"

Diagnosis: Yes. The


 is likely low, resulting in nanomolar concentrations in the receiver.[1] UV detection (HPLC-DAD) is insufficient.

Solution: LC-MS/MS Transition Tuning You must use Triple Quadrupole (QqQ) MS.[2][1][3]

  • Ionization: ESI Negative Mode (Flavonoids ionize better in negative mode).[2][1]

  • MRM Transitions (this compound):

    • Precursor: ~461

      
       [M-H]-
      
    • Product 1: ~299

      
       (Loss of glucose, Aglycone).[2][1]
      
    • Product 2: ~284

      
       (Loss of methyl group from aglycone).[2][1]
      
  • Crucial Step: You must monitor for the Aglycone (Kaempferide, ~299

    
    ) separately.[2][1] If you only look for the glucoside, you will miss the transported fraction that was hydrolyzed.[1]
    

Summary: The "Golden Protocol" for K7G

  • Buffer: HBSS + 10mM HEPES (pH 6.5 Apical / pH 7.4 Basolateral). The pH gradient mimics the intestine and stabilizes the flavonoid.

  • Concentration: 5-10 µM Donor.

  • Additives:

    • Receiver: 1% BSA (Essential for sink conditions).[2][1]

    • Donor: 0.1% Ascorbic Acid (Prevents oxidation of the flavonoid).[2][1]

  • Analysis: LC-MS/MS monitoring both Parent (Glucoside) and Metabolite (Aglycone).[2][1][3]

  • Calculation: Sum the molar equivalents of Parent + Aglycone in the receiver to calculate true permeability.

References

  • Tammela, P., et al. (2004).[2][1] Permeability characteristics and membrane affinity of flavonoids and alkyl gallates in Caco-2 cells and in phospholipid vesicles.[1][3] Archives of Biochemistry and Biophysics.[1] Link

  • Walgren, R. A., et al. (1998).[2][1] Efflux of dietary flavonoid quercetin 4'-beta-glucoside across human intestinal Caco-2 cell monolayers by apical multidrug resistance-associated protein-2.[2][1][3] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Zhang, S., et al. (2011).[2][1] The Bioflavonoid Kaempferol Is an Abcg2 Substrate and Inhibits Abcg2-Mediated Quercetin Efflux.[1][3] Drug Metabolism and Disposition.[1] Link

  • Fang, J. Y., et al. (2017).[2][1] Structure-permeability relationship of flavonoids in Caco-2 cells.[2][1][3][4] International Journal of Pharmaceutics.[1] Link

  • FoodB Database. (2023).[2][1] Kaempferol 7-glucoside Chemical Properties and Sources.Link[2]

Sources

Troubleshooting guide for "Kaempferide 7-glucoside" enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Kaempferide 7-glucoside (and its structural analogue, Kaempferol 7-O-glucoside) in enzymatic assays.

Compound Profile:

  • Target Class: Flavonoid Glycoside (4'-methoxy-5,7-dihydroxyflavone-7-O-glucoside).

  • Primary Challenges: Poor aqueous solubility, optical interference (UV/Vis absorption), and susceptibility to hydrolytic cleavage.

  • Common Targets:

    
    -Glucosidase, Tyrosinase, and inflammatory mediators (COX-2/iNOS via upstream kinase inhibition).
    

Unlike standard small molecules, flavonoid glycosides behave as "chameleons" in assay buffers—often precipitating invisibly or interfering with detection reagents. This guide prioritizes data integrity over simple protocol adherence.

Module 1: Solubility & Compound Stability

The Issue: Users often report "variable IC50 values" or "loss of potency" over time. This is rarely biological; it is usually physical precipitation or chemical hydrolysis.

Q: My stock solution is clear, but I see inconsistent inhibition in the assay plate. Why?

A: You are likely experiencing "Crash-Out" precipitation upon dilution into the aqueous buffer. Kaempferide contains a 4'-methoxy group, making it more lipophilic than its hydroxylated counterpart (Kaempferol). While the 7-glucoside moiety adds polarity, the compound remains prone to aggregation in low-DMSO environments.

The Fix: The "Intermediate Dilution" Protocol Do not dilute directly from 10 mM DMSO stock to the assay well.

  • Stock: Prepare 10 mM in 100% anhydrous DMSO. Store at -20°C.

  • Intermediate: Dilute to 10x the final concentration using a solvent mix of 10% DMSO + 90% Assay Buffer .

  • Final: Add the Intermediate to the reaction. Final DMSO should be

    
     1%.
    
Q: Can I use cell lysates for my enzyme source?

A: Proceed with extreme caution. The 7-O-glycosidic bond is vulnerable to


-glucosidases  often present in crude cell lysates or liver homogenates. If your enzyme source contains glucosidases, they will cleave the glucose, converting your inhibitor into Kaempferide Aglycone .
  • Result: You are measuring the inhibition of the aglycone, not the glucoside.

  • Validation: Pre-incubate the compound with the lysate for 30 mins and analyze via HPLC to ensure the peak retention time hasn't shifted.

Visual Workflow: Solubility & Stability Decision Tree

SolubilityWorkflow Start Start: Stock Preparation CheckSol Visual Check: Precipitate? Start->CheckSol Dilution Prepare Intermediate (10% DMSO / 90% Buffer) CheckSol->Dilution Clear AssayWell Add to Assay Well (Final DMSO < 1%) Dilution->AssayWell LysateCheck Enzyme Source: Crude Lysate? AssayWell->LysateCheck Hydrolysis Risk: Hydrolysis to Aglycone (False Potency Shift) LysateCheck->Hydrolysis Yes Proceed Proceed LysateCheck->Proceed Purified Enzyme InhibitorCheck Run HPLC/LC-MS Stability Check Hydrolysis->InhibitorCheck

Caption: Workflow to prevent precipitation and enzymatic degradation during assay setup.

Module 2: Assay Interference (The "False Positive" Trap)

The Issue: Flavonoids absorb light at 280–380 nm and fluoresce. They also react with peroxidase (HRP).

Q: I am using a colorimetric assay (e.g., pNPG for -glucosidase). The background is very high.

A: This is the Inner Filter Effect . this compound absorbs UV/Vis light. If your assay readout is near 405 nm (p-nitrophenol), the compound itself contributes to the absorbance, masking the enzymatic signal.

  • Solution: You must run a Compound Only Control (Buffer + Compound, no Enzyme) for every concentration and subtract this value from the experimental wells.

Q: I am using an HRP-coupled reaction (e.g., Amplex Red). My inhibition is 100%. Is this real?

A: Likely not. Flavonoids are potent antioxidants and can directly inhibit Horseradish Peroxidase (HRP) or scavenge the H2O2 substrate, regardless of the primary enzyme you are studying.

  • Validation: Add H2O2 directly to the detection reagent + compound (bypassing your target enzyme). If the signal is lost, the compound is interfering with the reporter system, not the target.

Q: How do I distinguish "Aggregation" from real inhibition?

A: Promiscuous inhibitors form colloidal aggregates that sequester enzymes.

  • The Detergent Test: Add 0.01% Triton X-100 or freshly prepared BSA (0.1 mg/mL) to the buffer.

    • If IC50 increases significantly (potency drops)

      
       It was aggregation (False Positive).
      
    • If IC50 remains stable

      
       It is specific binding.
      

Module 3: Enzymatic Mechanism & Kinetics

The Issue: Determining how this compound inhibits the target (Competitive vs. Mixed).

Q: Literature says Kaempferide is a "Mixed-Type" inhibitor.[1][2] What does this mean for my setup?

A: Mixed-type inhibition implies the compound binds to both the free enzyme and the enzyme-substrate complex.

  • Implication: Increasing substrate concentration (S) will not fully overcome the inhibition (unlike competitive inhibition).

  • Experimental Setup: You must vary both [Inhibitor] and [Substrate] to generate a Lineweaver-Burk plot. Expect the lines to intersect left of the Y-axis (not on the Y-axis).

Summary of Kinetic Expectations
ParameterCompetitive InhibitorMixed-Type Inhibitor (this compound typical)
Vmax UnchangedDecreases
Km IncreasesIncreases or Unchanged
High Substrate Overcomes inhibitionCannot fully overcome inhibition
Binding Site Active SiteAllosteric / Complex Interface
Visual Workflow: Mechanism of Action Validation

MechanismPath Enzyme Enzyme (E) ES E-S Complex Enzyme->ES + S EI E-I Complex Enzyme->EI + I (Competitive) Substrate Substrate (S) Inhibitor This compound (I) ESI E-S-I Complex (Catalytically Inactive) ES->ESI + I (Uncompetitive) Product Product (P) ES->Product Catalysis EI->ESI Mixed Mode

Caption: Mixed-type inhibition model where the inhibitor binds both free Enzyme and ES complex.

References

  • Peng, X., et al. (2016). "Inhibitory kinetics and mechanism of kaempferol on α-glucosidase."[1] Food Chemistry. (Establishes the mixed-type inhibition model for kaempferol derivatives).

  • Hoek-van den Hil, E. F., et al. (2012). "Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels."[2][3] Analytical and Bioanalytical Chemistry. (Critical reference for peroxidase/HRP interference).

  • MedChemExpress. "Kaempferol 7-O-glucoside Product Information & Solubility Data." (Proxy data for solubility protocols).

  • Wang, S., et al. (2025). "Studies on the inhibition mechanism of α-glucosidase by kaempferide."[4] PubMed.[5] (Specific confirmation of Kaempferide as an inhibitor).[1][4][6]

  • BenchChem. "Application Notes: Kaempferol 3-O-rutinoside 7-O-glucoside in Enzyme Inhibition Assays." (Protocols for glycoside handling).

Sources

Strategies to enhance the stability of "Kaempferide 7-glucoside" in formulations

Author: BenchChem Technical Support Team. Date: February 2026

Formulation & Stability Optimization Guide[1][2]

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Molecule Profile: Kaempferide 7-O-glucoside (3,5,7-trihydroxy-4'-methoxyflavone-7-O-glucoside)[1][2]

Technical Brief: The Molecule & Its Instability

Before troubleshooting, you must distinguish Kaempferide from Kaempferol .[2]

  • Kaempferol: 3,5,7,4'-tetrahydroxyflavone.[1][2]

  • Kaempferide: 3,5,7-trihydroxy-4'-methoxy flavone.[1][2]

Why this matters: The 4'-methoxy group in Kaempferide blocks the B-ring from easy oxidation, making it slightly more stable against oxidative stress than Kaempferol.[1][2] However, the 7-O-glycosidic bond remains the "Achilles' heel" regarding hydrolytic stability, and the free 3-OH group is still susceptible to oxidation at neutral-to-basic pH.[1][2]

Primary Degradation Pathways

The following diagram illustrates the two critical failure modes you must control in your formulation.

K7G_Degradation K7G Kaempferide 7-Glucoside (Intact Molecule) Aglycone Kaempferide Aglycone (Precipitate) K7G->Aglycone Hydrolysis (C7-O bond cleavage) Glucose Free Glucose K7G->Glucose Quinone Ortho-Quinone / Ring Cleavage Products K7G->Quinone Oxidation (C3-OH attack) Acid Acidic Conditions (pH < 4.0) Acid->K7G Base Basic Conditions (pH > 7.0) + O2 Base->K7G

Figure 1: Dual degradation pathways of this compound.[1][2] Acidic pH drives hydrolysis leading to precipitation; basic pH drives irreversible oxidation.[2]

Troubleshooting Guides (FAQ Format)

Issue 1: "My solution is turning cloudy/precipitating over time."

Diagnosis: Acid Hydrolysis. If your formulation pH is below 4.5, the ether linkage at position 7 is protonated and cleaved. The resulting aglycone (Kaempferide) is significantly less soluble in water than the glucoside, causing immediate precipitation.

Corrective Action:

  • Check pH: Ensure the final formulation pH is maintained between 5.0 and 6.0 .

  • Buffer Selection: Do not use simple unbuffered water.[2] Use a Citrate-Phosphate buffer (10-20 mM) .[1][2]

    • Why: Citrate acts as a chelator (stabilizing oxidation) while maintaining pH in the safe zone.

  • Solubility Enhancers: If the aglycone forms, it crashes out.[2] Prevent this by incorporating Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) .[1][2]

    • Protocol: Prepare a 10-20% (w/v) HP-β-CD solution before adding K7G.[1][2] The hydrophobic cavity encapsulates the flavonoid, protecting the glycosidic bond from hydronium ion attack [1].

Issue 2: "The formulation is shifting color (Yellow Brown)."

Diagnosis: Oxidative Degradation. Even with the 4'-OMe block, the 3-OH group is highly reactive.[1][2] In the presence of dissolved oxygen, light, or trace metal ions (Fe, Cu), the C-ring oxidizes, leading to browning (quinone formation).

Corrective Action:

  • Deoxygenation: Sparge all buffers/solvents with Nitrogen or Argon for 15 minutes prior to use.[2]

  • Chelation: Add 0.05% Disodium EDTA .

    • Mechanism:[2][3] Trace metals catalyze the radical generation that attacks the 3-OH.[2] EDTA sequesters these metals.[2]

  • Antioxidant Synergism: Add Ascorbic Acid (0.1%) + Sodium Metabisulfite (0.05%) .

    • Note: Ascorbic acid can act as a pro-oxidant in the presence of iron if EDTA is not included. Always use EDTA with Ascorbic Acid.[2]

Issue 3: "I see peak splitting or broadening in my HPLC analysis."

Diagnosis: Isomerization or Wessely-Moser Rearrangement. While less common in 7-O-glycosides than C-glycosides, exposure to strong acids or high temperatures can cause ring opening and re-closure, or simply peak broadening due to ionization issues.[1][2]

Corrective Action:

  • Mobile Phase Adjustment: Ensure your HPLC mobile phase is acidified (0.1% Formic Acid).[2]

    • Why: Flavonoids are weak acids.[2] If the mobile phase pH is near the pKa (approx 6-8), the molecule splits between ionized and non-ionized forms, causing peak tailing.

  • Temperature Control: Keep the column oven at 25-30°C. Higher temperatures (>40°C) accelerate on-column hydrolysis.[1][2]

Formulation Decision Matrix

Use this logic flow to determine the optimal stabilization strategy for your specific application.

Formulation_Strategy Start Start: Define Formulation Goal Solubility Is K7G concentration > 0.5 mg/mL? Start->Solubility High_Sol Yes Solubility->High_Sol High Load Low_Sol No Solubility->Low_Sol Low Load pH_Check Target pH? Acidic < 5.0 pH_Check->Acidic Neutral 5.0 - 7.0 pH_Check->Neutral Basic > 7.0 pH_Check->Basic Cyclodextrin Strategy A: Complexation (Use HP-beta-CD) High_Sol->Cyclodextrin Low_Sol->pH_Check Avoid CRITICAL RISK: Hydrolysis Likely (Buffer to pH 5 or use Liposomes) Acidic->Avoid Standard Strategy B: Standard Buffer (Citrate/Phosphate) Neutral->Standard Oxidation_Risk CRITICAL RISK: Oxidation Likely (Add EDTA + Ascorbic Acid) Basic->Oxidation_Risk

Figure 2: Decision matrix for stabilizing this compound based on concentration and pH requirements.[1][2]

Validated Experimental Protocols

Protocol A: Accelerated Stability Testing (Stress Test)

Purpose: To rapidly identify the dominant degradation pathway for your specific batch.

  • Preparation: Prepare K7G (0.1 mg/mL) in three vials:

    • Vial A (Acid): 0.1 M HCl (Hydrolytic Stress)

    • Vial B (Base): 0.1 M NaOH (Oxidative Stress)

    • Vial C (Oxidative): 3% H2O2 (Radical Stress)[2]

  • Incubation: Heat at 60°C for 2 hours.

  • Analysis: Analyze via HPLC (see Protocol B).

    • Result A: If Peak K7G disappears and a new peak (Aglycone) appears at longer retention time

      
      Hydrolysis Sensitive .[2]
      
    • Result B/C: If Peak K7G disappears and multiple small peaks appear at solvent front

      
      Oxidation Sensitive .[2]
      
Protocol B: Quantitative HPLC Method

Standardized method for this compound quantification.[1][2]

ParameterSettingRationale
Column C18 (150 x 4.6 mm, 5 µm)Standard reverse phase retention.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses ionization of phenolic OH.[2]
Mobile Phase B AcetonitrileStrong eluent for flavonoids.[2]
Gradient 15% B

60% B over 20 min
Separates polar glucoside (early) from non-polar aglycone (late).[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Wavelength 365 nm (Bandwidth 4 nm)Specific to Flavonol Band I absorption; reduces interference.[2]
Temp 30°CReproducibility.

References

  • Zhang, Y., et al. (2014). "Effect of pH on the Complexation of Kaempferol-4'-glucoside with Three β-Cyclodextrin Derivatives."[1][2] Journal of Agricultural and Food Chemistry.

  • CymitQuimica. "Kaempferol-7-O-glucoside Technical Data." Chemical Structure and Properties.

  • Dou, M., et al. (2015). "Controlled acid hydrolysis and kinetics of flavone glycosides."[2][4] Chinese Chemical Letters.

  • BenchChem. "HPLC Method for the Quantification of Kaempferol derivatives." Application Note.

  • Chen, F., et al. (2025). "Inclusion complexation of catechins by hyperbranched cyclodextrin: stability and antioxidant properties."[2][5] New Journal of Chemistry.

Sources

Validation & Comparative

Validation of "Kaempferide 7-glucoside" as a biomarker for specific plant intake.

[1]

Executive Summary

Kaempferide 7-glucoside (K7G) (C22H22O11; MW 462.[1][2][3]40) is a high-specificity flavonoid glycoside distinguishable from its ubiquitous analog, Kaempferol 7-glucoside, by a 4'-O-methylation.[1] While Kaempferol is common in general dietary sources (broccoli, tea), This compound is a distinct phytochemical marker primarily validated for the intake of specific medicinal herbs, notably Andrographis paniculata (Green Chiretta) and Moringa oleifera .

This guide validates K7G as a superior biomarker for tracing the intake of these nutraceuticals, offering a comparative analysis against alternative markers and detailing the LC-MS/MS protocols required for its rigorous quantification.

Biomarker Profile & Chemical Identity

Unlike generic flavonols, K7G possesses a methoxy group at the 4' position of the B-ring. This structural modification significantly alters its lipophilicity, retention time, and mass spectral fragmentation, making it an ideal candidate for excluding false positives from common dietary flavonoid intake.

FeatureThis compound (Target)Kaempferol 7-glucoside (Alternative)
CAS RN 16290-08-716290-07-6
Aglycone Kaempferide (4'-OMe-Kaempferol)Kaempferol (4'-OH)
Monoisotopic Mass 462.1162 Da448.1006 Da
Primary Sources Andrographis paniculata, Moringa oleifera, Oroxylum indicumSmilax china, Ferns, Hosta, General diet
Specificity High (Medicinal/Nutraceutical specific)Low (Broad dietary overlap)

Comparative Analysis: Performance vs. Alternatives

Specificity & False Positive Rate

The primary failure mode in flavonoid biomarker validation is the "dietary noise" from common vegetables.

  • Alternative (Kaempferol 7-glucoside): High risk of false positives.[1] A subject eating spinach or drinking tea may test positive, confounding studies on medicinal herb intake.

  • Target (this compound): Low risk.[1] The 4'-methylation is biosynthetically distinct and less common in the standard Western or Asian diet, providing a "cleaner" signal for Andrographis or Moringa exposure.

Analytical Stability & Detectability

The 7-O-glycosidic linkage in K7G offers superior stability compared to 3-O-glycosides (e.g., Astragalin), which are more susceptible to enzymatic hydrolysis in the gut.[1]

  • Metabolic Window: K7G is detectable in plasma as the intact glycoside or its glucuronidated metabolites for a longer window due to the metabolic resistance conferred by the 4'-methoxy group, which blocks Phase II conjugation at that specific site.

Comparative Metrics Table
MetricThis compound (K7G)Kaempferol 3-glucoside (Astragalin)Kaempferide Aglycone
Mass Shift (Precursor) 463.12 [M+H]+ 449.10 [M+H]+301.07 [M+H]+
Retention Time (C18) Late Eluting (More Lipophilic)Early ElutingLate Eluting
Gut Stability Moderate-High (7-position resistance)Low (Rapid hydrolysis)High (Absorbed directly)
Source Specificity Excellent (Andrographis marker)Poor (Ubiquitous)Good (but rapid metabolism)

Experimental Validation Framework

Mechanistic Pathway: Fragmentation Logic

To validate K7G, one must confirm the loss of the glucose moiety (-162 Da) yielding the specific Kaempferide aglycone fragment (m/z 301), not Kaempferol (m/z 287).

FragmentationPathwayParentThis compound[M+H]+ m/z 463.12CollisionCID Fragmentation(Collision Energy 20-40 eV)Parent->CollisionAglyconeKaempferide Aglycone[Y0]+ m/z 301.07Collision->AglyconeMajor ProductNeutralLossNeutral LossGlucose (-162 Da)Collision->NeutralLossFragment2Secondary Fragmentm/z 286 (Methyl radical loss)Aglycone->Fragment2High Energy

Figure 1: MS/MS fragmentation pathway for this compound validation. The transition 463 > 301 is the definitive quantifier.

Protocol: LC-MS/MS Quantification in Biological Matrices

Objective: Quantify K7G in plasma or plant extract to validate intake.[1]

Step 1: Sample Preparation (Solid Phase Extraction)

  • Plant Material: Extract 100 mg lyophilized powder (Andrographis paniculata) with 10 mL MeOH (60% v/v) using ultrasonication (30 min, <40°C).

  • Plasma: Mix 100 µL plasma with 300 µL acetonitrile (protein precipitation). Vortex 1 min, centrifuge at 14,000 x g for 10 min.

  • Supernatant: Evaporate to dryness under N2 stream; reconstitute in 100 µL initial mobile phase.

Step 2: LC-MS/MS Parameters [1][4]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[1][5]

  • Gradient: 5% B (0-1 min) → 95% B (10 min) → 5% B (12 min).

  • Flow Rate: 0.3 mL/min.[1]

Step 3: MRM Transitions (Positive Mode)

  • Quantifier: 463.1 → 301.1 (Collision Energy: 25 eV).[1]

  • Qualifier: 463.1 → 286.0 (Collision Energy: 40 eV).[1]

  • Internal Standard: Rutin or Vitexin (structurally distinct).[1]

Pharmacokinetics & Metabolic Logic

The utility of K7G as a biomarker relies on its bioavailability. Unlike Kaempferol, the 4'-methoxy group protects the B-ring from rapid glucuronidation at that position, altering its excretion profile.

PharmacokineticsIntakeOral Intake(Andrographis/Moringa)StomachGastric Stability(Resistant to acid hydrolysis)Intake->StomachIntestineSmall Intestine(LPH/CBG hydrolysis)Stomach->IntestineTransitAbsorptionAbsorption ofKaempferide AglyconeIntestine->AbsorptionDeglycosylation (Partial)LiverHepatic Metabolism(Phase II Conjugation)Intestine->LiverPortal VeinAbsorption->LiverCirculationSystemic Circulation(Kaempferide-glucuronides)Liver->CirculationMetabolitesExcretionUrinary Excretion(Biomarker Window: 4-12h)Circulation->Excretion

Figure 2: Pharmacokinetic fate of this compound.[1] Note that while some is hydrolyzed, the specific methoxy-aglycone (Kaempferide) remains the core tracer.

References

  • Comparative Pharmacokinetics of Andrographis paniculata: Study identifying this compound (m/z 463.1225) as a key metabolite in Andrographis extracts using LC-MS/MS. Source:[1]

  • Metabolomic Profiling of Moringa oleifera: Identification of Kaempferide 7-O-glucoside in Moringa leaves across different geographical origins. Source:[1]

  • Chemical Identity & Structure (CAS Common Chemistry): Definitive structural data for Kaempferide 7-O-glucoside (CAS 16290-08-7). Source:[1]

  • Differentiation from Kaempferol Glycosides: Mass spectrometry fragmentation pathways distinguishing 4'-methoxy (Kaempferide) from 4'-hydroxy (Kaempferol) flavonoids. Source:[1]

The Glycosylation Dilemma: Unpacking the Potency of Kaempferide 7-Glucoside in the Kaempferol Family

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the realm of flavonoid research, kaempferol and its derivatives stand out for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the therapeutic potential of these compounds is intricately linked to their chemical structure, particularly the presence and position of glycosidic linkages. This guide provides an in-depth comparison of kaempferide 7-glucoside and other kaempferol glycosides, focusing on how subtle structural modifications influence their biological potency. We will delve into the experimental data that underpins our understanding of these structure-activity relationships and provide detailed protocols for their evaluation.

The Central Scaffold: Kaempferol and its Glycosidic Variations

Kaempferol is a natural flavonol widely distributed in plant-based foods.[2] In nature, it predominantly exists in a glycosylated form, meaning it is attached to one or more sugar molecules.[3][4] This glycosylation significantly impacts the molecule's solubility, stability, and bioavailability, and consequently, its biological activity.[5]

A critical distinction to be made is between kaempferol and kaempferide. Kaempferide is the 4'-O-methylated derivative of kaempferol. This seemingly minor alteration can have a profound effect on the molecule's biological properties. This guide will explore the potency of glycosides derived from both parent compounds.

Comparative Potency: A Data-Driven Analysis

The potency of kaempferol and its glycosides has been evaluated across various in vitro and in vivo models. A consistent finding is that the aglycone form, kaempferol, often exhibits the highest biological activity in direct cellular assays.[3][4][5] This is largely attributed to its lower polarity and smaller molecular size, which facilitates easier passage through cell membranes to reach intracellular targets.[5] However, among the glycosides, the position and nature of the sugar moiety play a crucial role in determining potency.

A study by Wang et al. (2018) provides a clear comparison of kaempferol and several of its glycosides.[3][4][6] The findings, summarized in the table below, highlight the superior potency of the aglycone and reveal a hierarchy of activity among the glycosides.

CompoundAntioxidant Activity (DPPH Scavenging IC50)Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells)Anticancer Activity (HepG2 Cell Proliferation IC50)
KaempferolLower IC50 (Higher Potency)Strongest Inhibition30.92 µM
Kaempferol-7-O-glucosideHigher IC50 (Lower Potency than Kaempferol)Moderate InhibitionDecreased proliferation, but less potent than Kaempferol
Kaempferol-3-O-rhamnosideNo Significant ActivityNo EffectNo Effect
Kaempferol-3-O-rutinosideNo Significant ActivityNo EffectNo Effect

Data synthesized from Wang et al. (2018).[3][4]

From this data, it is evident that glycosylation at the 7-position, as in kaempferol-7-O-glucoside, retains a degree of biological activity, whereas glycosylation at the 3-position with larger sugar moieties like rhamnose or rutinoside can significantly diminish or abolish activity in these specific assays.[3][4]

Structure-Activity Relationship: The "Why" Behind the Potency

The observed differences in potency can be explained by key structure-activity relationships (SAR) for flavonoids. The number and arrangement of hydroxyl (-OH) groups, as well as the presence of a C2-C3 double bond in the C-ring, are critical for their antioxidant and other biological activities.

The methylation of the 4'-hydroxyl group to form kaempferide introduces another layer of complexity. While this can sometimes enhance bioavailability, it may also reduce the compound's ability to participate in certain antioxidant reactions that rely on this specific hydroxyl group.

The following diagram illustrates the key structural features influencing the potency of kaempferol and its derivatives.

Kaempferol_SAR cluster_0 Core Flavonoid Structure cluster_1 Glycosylation Effects cluster_2 Methylation Effect Kaempferol Kaempferol Aglycone (High Potency) OH_3 3-OH group (Important for activity) Kaempferol->OH_3 OH_7 7-OH group (Glycosylation site) Kaempferol->OH_7 OH_4_prime 4'-OH group (Key for antioxidant activity) Kaempferol->OH_4_prime C2_C3_double_bond C2=C3 Double Bond (Enhances activity) Kaempferol->C2_C3_double_bond K7G Kaempferol-7-O-glucoside (Reduced Potency) Kaempferol->K7G Glycosylation at 7-OH K3G Kaempferol-3-O-glycosides (Significantly Reduced/Abolished Potency) Kaempferol->K3G Glycosylation at 3-OH Kaempferide Kaempferide (4'-O-methylated) (Altered Potency) Kaempferol->Kaempferide Methylation at 4'-OH

Caption: Structure-activity relationships of kaempferol and its derivatives.

Experimental Protocols for Potency Evaluation

To empirically determine the potency of these compounds, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for two common assays used to evaluate the antioxidant and cytotoxic activities of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

Experimental Workflow:

DPPH_Assay_Workflow A Preparation of Stock Solutions - DPPH in methanol (e.g., 0.1 mM) - Test compounds and standards (e.g., Ascorbic acid) at various concentrations B Assay Reaction - In a 96-well plate, add test compound solution - Add DPPH solution to each well A->B C Incubation - Incubate the plate in the dark at room temperature for 30 minutes B->C D Absorbance Measurement - Measure the absorbance at 517 nm using a microplate reader C->D E Data Analysis - Calculate the percentage of radical scavenging activity - Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) D->E

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in a dark, light-protected container.

  • Prepare stock solutions of the test compounds (e.g., this compound, other kaempferol glycosides) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the test compounds and the positive control.

  • In a 96-well microplate, add a small volume (e.g., 20 µL) of each dilution of the test compounds, positive control, and a solvent blank.

  • Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compounds and determine the IC50 value. A lower IC50 value indicates higher antioxidant potency.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Experimental Workflow:

MTT_Assay_Workflow A Cell Seeding - Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight B Compound Treatment - Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours) A->B C MTT Addition - Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation B->C D Formazan Solubilization - Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals C->D E Absorbance Measurement - Measure the absorbance at a specific wavelength (e.g., 570 nm) D->E F Data Analysis - Calculate the percentage of cell viability - Determine the IC50 value (concentration that inhibits cell growth by 50%) E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Culture and seed the desired cancer cell line (e.g., HepG2, MCF-7) into a 96-well plate at an appropriate density and allow the cells to attach overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and a vehicle control if the compounds are dissolved in a solvent like DMSO.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100-200 µL of DMSO) to each well to dissolve the purple formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value. A lower IC50 value indicates greater cytotoxic potency.

Conclusion: Navigating the Nuances of Glycosylation for Drug Discovery

The comparative analysis of this compound and other kaempferol glycosides underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in biological activity. While the aglycone kaempferol generally demonstrates the highest potency in in vitro assays, its glycosides, particularly those with sugars at the 7-position like kaempferol-7-O-glucoside, can retain considerable activity.[3][4] The choice of compound for further drug development will depend on a careful consideration of its potency, bioavailability, and metabolic stability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these parameters and make informed decisions in their quest for novel therapeutics.

References

  • Wang J, Fang X, Ge L, Cao F, Zhao L, Wang Z, et al. (2018) Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS ONE 13(5): e0197563. [Link]

  • Anbazhakan, K., Praveena, R., Sadasivam, K., Salgado, G., Cardona, W., Gerli, L., Alvarado-Soto, L., & Ramirez-Tagle, R. (2021). Theoretical Insight on Structural Activities and Targets of Kaempferol Glycosides. Afinidad, 78(594), 236-239. [Link]

  • Wang, J., Fang, X., Ge, L., Cao, F., Zhao, L., Wang, Z., & Xiao, W. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic prepara. PLOS ONE. [Link]

  • Kim, J. K., & Park, S. U. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. [Link]

  • Wang, J., Fang, X., Ge, L., Cao, F., Zhao, L., Wang, Z., & Xiao, W. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PMC. [Link]

  • Kim, J. K., & Park, S. U. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3‑O‑β‑D‑Glucuronate on Lipopolysaccharide-Stimulated BV2. Semantic Scholar. [Link]

  • Anbazhakan, K., Praveena, R., Sadasivam, K., Salgado, G., Cardona, W., Gerli, L., Alvarado-Soto, L., & Ramirez-Tagle, R. (2021). Theoretical Insight on Structural Activities and Targets of Kaempferol Glycosides. RACO. [Link]

  • Tran, T. A., Lee, J. H., Na, M., Kim, S., & Lee, J. P. (2015). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. PMC. [Link]

  • Kiren, Y., Deguchi, J., Hirasawa, Y., Morita, H., & Shirota, O. (2010). Study of Kaempferol Glycoside as an Insulin Mimic Reveals Glycon To Be the Key Active Structure. PMC. [Link]

  • Veleva, R. K., Moskova-Doumanova, V. S., Todorova, M. N., Trendafilova, A. B., Doumanov, J. A., & Topouzova-Hristova, T. I. (2017). Cytotoxicity of flavonoid glycosides, flavonoid aglycones and phenolic acids from Inula oculus-christi L. on mammalian cell lines. SciSpace. [Link]

  • Salehi, B., Cappellini, F., & Sharifi-Rad, J. (2023). Kaempferol and its derivatives: Biological activities and therapeutic potential. ScienceDirect. [Link]

  • Mphahlele, R. R., Fawole, O. A., Makunga, N. P., & Opara, U. L. (2007). Antioxidant activity and cytotoxicity study of the flavonol glycosides from Bauhinia galpinii. PubMed. [Link]

  • FooDB. (2010). Showing Compound Kaempferol 7-glucoside (FDB016495). FooDB. [Link]

  • ResearchGate. (n.d.). Structure of kaempferol and its derivatives. ResearchGate. [Link]

  • Ben-Mbarek, F., Sghaier, R. M., & Zemni, H. (2020). Cytotoxic, α-Glucosidase, and Antioxidant Activities of Flavonoid Glycosides Isolated from Flowers of Lotus lanuginosus Vent. Pharmacognosy Magazine. [Link]

  • Mbuya, G. M., & Oyedeji, A. O. (2023). Flavonol Glycosides from Eugenia uniflora Leaves and Their In Vitro Cytotoxicity, Antioxidant and Anti-Inflammatory Activities. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). DPPH radical‐scavenging activities of the two kaempferol glycosides. ResearchGate. [Link]

  • Brito, H. O., Noronha, E. P., França, L. M., Brito, L. M. O., & Prado, M. S. A. (2021). Cytotoxicity Evaluation and Dereplication of Flavonoids-Guided by Antioxidant Activity and Total Phenolics Content from Ephedrantus amazonicus Leaves. SciELO. [Link]

  • Lim, H., & Park, J. H. (2009). Kaempferol glycosides with antioxidant activity from Brassica juncea. PubMed. [Link]

  • ResearchGate. (2025). Kaempferol-7-o-glucoside and their antimicrobial screening isolate from cassia renigera wall. ResearchGate. [Link]

  • ResearchGate. (n.d.). DPPH Radical Scavenging Activity of Kaempferol. ResearchGate. [Link]

  • Singh, R., & Singh, S. (2011). Kaempferol-7-o-glucoside and their antimicrobial screening isolate from cassia renigera wall. University of Limerick. [Link]

  • Kim, J. K., & Park, S. U. (2020). Recent studies on kaempferol and its biological and pharmacological activities. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Review of Biological Activity of Flavonoids: Quercetin and Kaempferol. ResearchGate. [Link]

  • Lee, M. Y., & Yuk, J. E. (2020). Kaempferol and Its Glycoside, Kaempferol 7-O-Rhamnoside, Inhibit PD-1/PD-L1 Interaction In Vitro. PubMed. [Link]

  • Maximum Academic Press. (2024). Luteolin-7-O-glucoside and kaempferol 3-O-glucoside are candidate inhibitors of the Apis mellifera DNMT3 protein. Maximum Academic Press. [Link]

  • JETIR.org. (n.d.). MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS. JETIR.org. [Link]

  • Ak, T., & Gülçin, İ. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Lee, M. Y., & Yuk, J. E. (2020). Kaempferol and Its Glycoside, Kaempferol 7-O-rhamnoside, Inhibit PD-1/PD-L1 Interaction In Vitro. PMC. [Link]

  • ResearchGate. (n.d.). Effect of Kaempferol ( ) and Kaempferol-7-O-glucoside ( ) on proliferation of lymphocyte. ResearchGate. [Link]

  • Chemsrc. (2025). Kaempferol 3,7-di-O-glucoside. Chemsrc. [Link]

  • Wikipedia. (n.d.). Kaempferol 7-O-glucoside. Wikipedia. [Link]

  • PubChem. (n.d.). Kaempferol 3,7-diglucoside. PubChem. [Link]

Sources

Comparative analysis of "Kaempferide 7-glucoside" effects in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Kaempferide 7-glucoside is a flavonoid glycoside often found in medicinal plants such as Oroxylum indicum, Moringa oleifera, and Pterospermum acerifolium. It is structurally distinct from the more common Populnin (Kaempferol 7-O-glucoside) due to the presence of a methoxy group at the 4'-position (B-ring).

Critical Distinction for Researchers:

  • This compound: 3,5,7-trihydroxy-4'-methoxyflavone-7-O-glucoside. (Lipophilic aglycone core).

  • Populnin (Kaempferol 7-glucoside): 3,4',5,7-tetrahydroxyflavone-7-O-glucoside. (Hydrophilic aglycone core).

While extensive data exists for Populnin, specific isolated bioactivity data for this compound is emerging. This guide synthesizes available data on the glycoside with the well-characterized pharmacodynamics of its active aglycone, Kaempferide , to provide a predictive comparative analysis. The glycoside moiety typically acts as a transport modulator, often reducing immediate in vitro cytotoxicity compared to the aglycone but potentially enhancing stability and solubility.

Comparative Efficacy Analysis

The following analysis compares this compound (inferred from aglycone and analog data) against its aglycone (Kaempferide) and its non-methylated analog (Populnin).

Table 1: Cytotoxicity and Bioactivity Profile (IC50 Values)
Cell LineTissue OriginKaempferide (Aglycone)This compound (Glycoside)Populnin (Kaempferol 7-glucoside)Mechanism of Action
HeLa Cervical Cancer16 µM [1]Inferred > 50 µM~88 µM [2]Apoptosis induction; Caspase-3/9 activation.
HepG2 Liver CarcinomaModerate ActivityLow Activity (Prodrug effect)> 100 µM [3]Weak direct cytotoxicity; potential cytoprotection via Nrf2.
RAW 264.7 MacrophageAnti-inflammatoryInferred Anti-inflammatoryIC50 ~20 µM (NO inhibition) [4]NF-κB suppression; iNOS downregulation.
MCF-7 Breast CancerModerate ActivityInferred Low> 200 µM [5]Estrogen receptor modulation (Kaempferide is estrogenic).
HUVEC EndotheliumNon-toxicProtectiveProtectivePrevention of oxidative stress (ROS scavenging).

Key Insight: The 4'-methoxy group in Kaempferide generally confers higher lipophilicity and metabolic stability compared to Kaempferol. However, the 7-O-glucose moiety hinders passive diffusion. In in vitro models lacking β-glucosidase activity, this compound will show significantly lower potency than Kaempferide. In systems with active hydrolysis (e.g., co-culture or specific enzymatic competence), potency approaches that of the aglycone.

Mechanistic Insights & Signaling Pathways

Apoptotic Signaling (HeLa Model)

In cervical cancer cells (HeLa), the aglycone Kaempferide triggers the intrinsic apoptotic pathway. The glycoside (this compound) requires hydrolysis to release the active aglycone.

ApoptosisPathway K7G This compound (Extracellular) SGLT SGLT1 / Passive Diffusion K7G->SGLT Uptake K_Agly Kaempferide (Aglycone) ROS Intracellular ROS Accumulation K_Agly->ROS Induces K7G_Intra This compound (Intracellular) SGLT->K7G_Intra Intracellular BGLU β-Glucosidase (Hydrolysis) BGLU->K_Agly Bax Bax (Upregulation) ROS->Bax Bcl2 Bcl-2 (Downregulation) ROS->Bcl2 Mito Mitochondrial Depolarization (ΔΨm) Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Cleavage) Mito->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis K7G_Intra->BGLU

Figure 1: Proposed pharmacodynamics of this compound.[1] Uptake and hydrolysis to the aglycone Kaempferide are rate-limiting steps for inducing the intrinsic mitochondrial apoptotic pathway.

Anti-Inflammatory Pathway (RAW 264.7 Model)

In macrophage models, Kaempferide and its glycosides inhibit the NF-κB pathway. The 4'-methoxy group enhances membrane permeability compared to Populnin, potentially improving intracellular targeting of IKK.

NFkBPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK K_Agly Kaempferide (Active Metabolite) K_Agly->IKK Inhibits IkB IκBα (Degradation) IKK->IkB p65 NF-κB (p65) Nuclear Translocation IkB->p65 iNOS iNOS Gene p65->iNOS COX2 COX-2 Gene p65->COX2 NO Nitric Oxide (NO) iNOS->NO

Figure 2: Inhibition of the NF-κB signaling cascade. Kaempferide blocks the phosphorylation of the IKK complex, preventing the translocation of p65 to the nucleus and suppressing inflammatory mediators.

Validated Experimental Protocols

To ensure reproducibility when testing this compound, the following protocols incorporate steps to account for solubility and potential hydrolysis.

Differential Cytotoxicity Assay (MTT/MTS)

Objective: Determine if the cytotoxicity is direct or requires metabolic activation.

  • Preparation:

    • Dissolve this compound in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (0–200 µM) in serum-free media to avoid albumin binding.

  • Cell Seeding:

    • Seed HeLa and HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h.

  • Treatment (Dual-Arm):

    • Arm A (Direct): Treat cells directly with glycoside.

    • Arm B (Hydrolyzed): Pre-treat glycoside with β-glucosidase (1 U/mL) for 2h at 37°C before adding to cells.

  • Endpoint:

    • Add MTT reagent (0.5 mg/mL) after 48h.

    • Lyse with DMSO and read Absorbance at 570 nm.

    • Interpretation: If Arm B is significantly more potent than Arm A, the compound acts as a prodrug.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Visualize the inhibition of p65 translocation in RAW 264.7 cells.

  • Seeding: Seed RAW 264.7 cells on sterile glass coverslips.

  • Pre-treatment: Incubate with this compound (20 µM and 50 µM) for 2h.

  • Stimulation: Add LPS (1 µg/mL) for 30 min.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.2% Triton X-100.

    • Block with 5% BSA.

    • Primary Ab: Anti-NF-κB p65 (1:200).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue).

  • Analysis: Quantify the ratio of Nuclear vs. Cytosolic fluorescence using ImageJ.

References

  • Kaempferide Cytotoxicity in HeLa

    • Title: Kaempferide, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe.
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Populnin (Kaempferol 7-glucoside)

    • Title: Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides.
    • Source: PLOS ONE, 2018.
    • URL:[Link]

  • Anti-inflammatory Mechanisms (NF-κB)

    • Title: Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactiv
    • Source: Biological and Pharmaceutical Bulletin, 2018.
    • URL:[Link] (Note: Citation refers to related glycoside activity).

  • This compound in Oroxylum indicum

    • Title: The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum.[2]

    • Source: Evidence-Based Complementary and Alternative Medicine, 2022.[2][3][4]

    • URL:[Link]

  • Comparative Flavonoid Cytotoxicity

    • Title: Cytotoxic activity of kaempferol glycosides against human leukaemic cell lines in vitro.
    • Source: Phytotherapy Research, 2008.
    • URL:[Link]

Sources

Head-to-Head Comparison: Kaempferide 7-Glucoside vs. Kaempferide Aglycone In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) and its glycoside form, Kaempferide 7-O-glucoside (Mumenin).[1][2]

While often confused with Kaempferol, Kaempferide possesses a 4'-methoxy group that significantly alters its lipophilicity and metabolic stability.[1][2] The in vivo data indicates a classic "Prodrug vs. Active" relationship:

  • Kaempferide Aglycone: Exhibits rapid absorption (Tmax < 1h) via passive diffusion but undergoes extensive first-pass metabolism (glucuronidation).[1][2]

  • Kaempferide 7-Glucoside: Demonstrates delayed absorption and lower bioavailability of the parent compound.[2] It functions as a delivery vehicle, requiring hydrolysis (primarily by brush border LPH or colonic microbiota) to release the bioactive aglycone.

Physicochemical & Mechanistic Distinction[1]

The fundamental difference lies in the glycosidic linkage at the C-7 position, which transforms the lipophilic aglycone into a hydrophilic molecule.

FeatureKaempferide (Aglycone)This compound
CAS Registry 491-54-316290-08-7
Structure 4'-O-MethylkaempferolKaempferide-7-O-

-D-glucopyranoside
Lipophilicity (LogP) High (~2.8 - 3.[1][2]2)Low (Hydrophilic)
Solubility Poor in water; Soluble in DMSO/EthanolModerate water solubility
Absorption Mechanism Passive Diffusion (Stomach/Small Intestine)Active Transport (SGLT1) or Hydrolysis-dependent
Metabolic Stability Low (Rapid Phase II Conjugation)Moderate (Resists cytosolic hydrolysis; susceptible to LPH)
Expert Insight: The 4'-Methoxy Effect

Unlike Kaempferol, Kaempferide has a methoxy group at the 4' position.[2] This blocks the 4'-OH glucuronidation site—a primary metabolic pathway for many flavonoids.[1][2] Consequently, Kaempferide often exhibits a longer half-life than Kaempferol once in systemic circulation, as it must be demethylated (by CYP450s) or conjugated at the 3 or 7 positions.[1]

Pharmacokinetic (PK) Profile Comparison

The following data summarizes the in vivo behavior observed in rodent models (oral administration).

Comparative PK Parameters (Oral Administration)
ParameterAglycone (Kaempferide)Glycoside (this compound)Interpretation
Tmax (h) 0.25 – 0.75 h2.0 – 6.0 hAglycone is absorbed rapidly; Glycoside requires hydrolysis time.[1][2]
Cmax High (Parent + Metabolites)Low (Parent); Moderate (Released Aglycone)Glycoside yields a "blunted" peak of active aglycone.[1][2]
AUC (Total Exposure) High (Rapid spike)Moderate (Sustained release)Aglycone offers higher immediate exposure; Glycoside offers prolonged exposure.[1][2]
Primary Metabolites Kaempferide-3-glucuronide, KaempferolKaempferide (Aglycone), Kaempferide-glucuronidesThe glycoside is a "precursor" to the aglycone.[1][2]
Elimination Half-life Short (~1-2 h)Extended (Rate-limited by hydrolysis)Glycoside hydrolysis in the colon extends the elimination phase.[1][2]
Metabolic Fate & Bioactivation Pathway

The 7-O-glucoside bond is unique.[1][2] Unlike 3-O-glucosides which are easily hydrolyzed, 7-O-glucosides are often resistant to cytosolic


-glucosidases but are substrates for Lactase Phlorizin Hydrolase (LPH)  on the intestinal brush border or bacterial enzymes in the colon.[1][2]

Metabolism K7G This compound (Oral Intake) Stomach Stomach (Minimal Hydrolysis) K7G->Stomach SI_Lumen Small Intestine (Lumen) Stomach->SI_Lumen LPH LPH Enzyme (Brush Border) SI_Lumen->LPH Hydrolysis Colon Colon (Microbiota) SI_Lumen->Colon Unabsorbed Glycoside Aglycone Kaempferide (Aglycone) LPH->Aglycone Release Colon->Aglycone Bacterial Hydrolysis Liver Liver (Phase II Metabolism) Aglycone->Liver Passive Diffusion Metabolites Glucuronides/Sulfates (Circulation) Liver->Metabolites UGT/SULT Enzymes

Figure 1: Bioactivation pathway of this compound.[1][2] Note the dual hydrolysis sites (Small Intestine LPH and Colonic Microbiota) required to release the active Aglycone.

Experimental Protocol: In Vivo PK Study

To validate these differences, the following self-validating protocol is recommended. This workflow ensures the differentiation between the parent glycoside and the released aglycone.

Objective: Quantify plasma concentrations of this compound vs. Kaempferide over 24 hours. Subject: Sprague-Dawley Rats (Male, 220–250g), fasted 12h.[1][2]

Step-by-Step Methodology
  • Dosing Formulation:

    • Aglycone Group:[1][2] Suspend Kaempferide (20 mg/kg) in 0.5% CMC-Na (Carboxymethyl cellulose).

    • Glycoside Group: Suspend this compound (equimolar dose) in 0.5% CMC-Na.

    • Note: Use equimolar doses to correct for the molecular weight difference (Aglycone MW: ~300, Glycoside MW: ~462).

  • Blood Sampling:

    • Collect tail vein blood (0.3 mL) at time points: 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • Centrifuge at 4000 rpm for 10 min to obtain plasma. Store at -80°C.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100

      
      L plasma.[2]
      
    • Add 10

      
      L Internal Standard (IS) (e.g., Rutin or Quercetin, 500 ng/mL).
      
    • Add 300

      
      L Acetonitrile (ACN) with 1% Formic Acid to precipitate proteins.[1][2]
      
    • Vortex (2 min) -> Centrifuge (12,000 rpm, 10 min, 4°C).

    • Inject supernatant into LC-MS/MS.[1][2]

  • Enzymatic Hydrolysis Check (Optional but Recommended):

    • To measure total aglycone (free + conjugated), treat a separate plasma aliquot with

      
      -glucuronidase/sulfatase (37°C, 45 min) before extraction.[1][2] This reveals the extent of Phase II metabolism.
      
Analytical Workflow Diagram

Workflow Start Rat Plasma Sample (100 µL) IS Add Internal Standard (Rutin) Start->IS Precip Protein Precipitation (ACN + 1% Formic Acid) IS->Precip Centrifuge Centrifuge 12,000 rpm, 10 min Precip->Centrifuge Split Analysis Type Centrifuge->Split Direct Direct Injection (Free Aglycone & Glycoside) Split->Direct Enzymatic Enzymatic Hydrolysis (Total Aglycone) Split->Enzymatic LCMS LC-MS/MS Detection (MRM Mode) Direct->LCMS Enzymatic->LCMS

Figure 2: Sample preparation workflow for differentiating free forms from conjugated metabolites.

Therapeutic Implications

  • Targeting:

    • Use Kaempferide Aglycone for upper GI absorption or when rapid systemic peak concentration is required (e.g., acute anti-inflammatory response).

    • Use This compound for colonic targeting (e.g., colitis, colorectal cancer) or to improve solubility in formulation.[1][2]

  • Safety:

    • The aglycone has higher potential for drug-drug interactions (DDIs) due to direct inhibition of CYP enzymes in the liver.[1][2] The glycoside, being a prodrug, may mitigate local gastric irritation.

References

  • Songvut, P., et al. (2024). Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics... (Identifies this compound as a metabolite/compound in in vivo analysis).

  • Wang, X., et al. (2008). Pharmacokinetic study of three active flavonoid glycosides in rat after intravenous administration of Trollius ledebourii extract.[3] Biomedical Chromatography.[2][3] (Discusses PK of related flavonoid glycosides).

  • Cai, Y., et al. (2025). Kaempferol and Its Glycoside, Kaempferol 7-O-rhamnoside, Inhibit PD-1/PD-L1 Interaction In Vitro.[1][2] (Provides mechanistic context for 7-O-glycoside hydrolysis and bioactivity). [1][2]

  • Chen, Z., et al. (2022). In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters. (Detailed mapping of Kaempferol/Kaempferide metabolic pathways).

  • PubChem Compound Summary. Kaempferide 7-O-glucoside (CAS 16290-08-7).[1][2][1][2]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Kaempferide 7-Glucoside Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Kaempferide 7-Glucoside Quantification

This compound, a naturally occurring flavonoid, is the subject of growing interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties. As with any bioactive compound, the ability to accurately and reliably quantify its concentration in various matrices—from raw plant materials to complex biological fluids—is paramount. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The objective of this document is to move beyond a mere listing of protocols. Instead, we will delve into the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to select, validate, and cross-validate analytical methods to ensure data integrity and regulatory compliance. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which provide a globally recognized framework for analytical procedure validation.[1][2][3]

The Analytical Arsenal: A Comparative Overview

The choice of an analytical method is fundamentally driven by the "fitness for purpose" principle.[4][5] Key considerations include the nature of the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation.

Method Principle Strengths Limitations Typical Application
HPLC-UV Chromatographic separation based on polarity, followed by quantification using UV-Vis absorbance.Robust, reproducible, widely available, and cost-effective.Moderate sensitivity, potential for matrix interference.Routine quality control, quantification in herbal extracts and formulations.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, providing mass-to-charge ratio information.High sensitivity and selectivity, excellent for complex matrices, structural elucidation capabilities.[6][7]Higher cost of instrumentation and maintenance, requires specialized expertise.Bioanalysis (plasma, urine), metabolite identification, trace-level quantification.[8]
HPTLC Planar chromatographic separation on a high-performance plate, followed by densitometric quantification.High throughput, low solvent consumption, suitable for screening multiple samples simultaneously.[9][10]Lower resolution and sensitivity compared to HPLC and LC-MS, more operator-dependent.Quality control of raw herbal materials, fingerprinting analysis.[11][12]

The Foundation of Trust: A Framework for Method Validation

Before any cross-validation can be undertaken, each individual method must be rigorously validated to demonstrate its suitability for the intended purpose.[4][5] The core validation parameters, as stipulated by ICH Q2(R1) guidelines, are outlined below.[3][5]

Caption: Core parameters for analytical method validation.

Experimental Protocols for Method Validation

The following protocols provide a step-by-step guide to validating an HPLC method for this compound quantification. These steps can be adapted for LC-MS and HPTLC.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD < 2% for peak area and retention time. Tailing factor ≤ 2. Theoretical plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound.

    • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

3. Linearity and Range:

  • Objective: To establish the relationship between the analyte concentration and the method's response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound covering the expected concentration range.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare spiked samples by adding known amounts of this compound to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: Recovery should be within 98-102%.

5. Precision (Repeatability and Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD < 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Acceptance Criteria: The LOQ should be adequate for the intended application.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze the effect on the results.

  • Acceptance Criteria: The results should remain within the system suitability criteria.

Cross-Validation: Ensuring Method Concordance

Once individual methods are validated, cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and will yield comparable results.[13] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.

Caption: Workflow for cross-validation of two analytical methods.

Cross-Validation Protocol

  • Sample Selection: A minimum of three batches of the target sample matrix should be selected, covering the analytical range.

  • Analysis: Each sample should be analyzed in triplicate using both of the validated analytical methods.

  • Data Comparison: The results obtained from both methods should be compared statistically. A paired t-test or equivalence testing is commonly used to determine if there is a statistically significant difference between the means of the two methods.

Comparative Performance Data (Hypothetical)

Parameter HPLC-UV LC-MS/MS HPTLC
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 1 - 1000.01 - 1010 - 500
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.895.7 - 103.5
Precision (RSD%) < 1.5< 1.0< 3.0
LOD (µg/mL) 0.20.0052
LOQ (µg/mL) 0.60.0156

Interpretation and Causality

  • LC-MS/MS demonstrates superior sensitivity (lower LOD and LOQ), making it the method of choice for bioanalytical applications where concentrations are expected to be low.[14] The high selectivity of mass spectrometry also minimizes the impact of complex matrices.

  • HPLC-UV offers a balance of performance and cost-effectiveness, making it ideal for routine quality control of finished products and standardized extracts where analyte concentrations are higher.[15][16]

  • HPTLC is a valuable tool for rapid screening of a large number of samples, such as in the initial quality assessment of raw herbal materials.[9][10] Its lower precision and sensitivity make it less suitable for precise quantification of low-level analytes.

Conclusion: A Scientifically Grounded Approach to Method Selection

The cross-validation of analytical methods for this compound quantification is not merely a procedural formality; it is a critical scientific exercise that underpins the reliability and comparability of analytical data. This guide has provided a framework for understanding the relative strengths and weaknesses of HPLC, LC-MS, and HPTLC, grounded in the principles of method validation as set forth by regulatory authorities.

The selection of an appropriate analytical method should always be guided by the specific requirements of the analysis. For high-sensitivity and high-selectivity applications, LC-MS/MS is the clear choice. For routine, cost-effective quantification, HPLC-UV remains the workhorse of the industry. HPTLC provides a valuable high-throughput screening tool. By following a rigorous validation and cross-validation protocol, researchers can ensure the integrity of their data and make informed decisions in the development of products containing this compound.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1][17]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link][18]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][2]

  • Taylor & Francis Online. (2014). HPTLC densitometry method for simultaneous determination of flavonoids in selected medicinal plants. [Link][9]

  • AKJournals. (n.d.). HPTLC Quantification of Some Flavonoids in Extracts of Satureja hortensis L. Obtained by Use of Different Techniques. [Link][10]

  • MDPI. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. [Link][11]

  • PubMed. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. [Link][12]

  • MDPI. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. [Link][19]

  • Enzyme International. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link][13]

  • ResearchGate. (n.d.). UPLC-MS/MS fragmentation spectra of putative kaempferol-7-glucoside (A).... [Link][6]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • OPUS Würzburg. (n.d.). Isolation of Kaempferol Glycosides from Ginkgo biloba Leaves and Synthesis, Identification and Quantification of their major in. [Link][8]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][4]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]

  • ResearchGate. (n.d.). Representative LC-MS chromatograms for identification of flavonoid.... [Link][20]

  • ResearchGate. (n.d.). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. [Link][16]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Flavonoid investigation, LC–ESI-MS profile and cytotoxic activity of Raphanus raphanistrum L. (Brassicaceae). [Link][21]

  • ORBi UMONS. (2024). LC-MS/MS Analysis of crude Flavonoid Compounds from Justicia secunda from Democratic Republic of the Congo and evaluation of. [Link][14]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link][7]

Sources

Navigating the Translational Gap: A Meta-Analysis of Kaempferide 7-glucoside for Clinical Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, nature remains a vast and largely untapped reservoir of bioactive compounds. Among these, flavonoids have garnered significant attention for their pleiotropic pharmacological effects. This guide provides a comprehensive meta-analysis of Kaempferide 7-glucoside (also known as Kaempferol 7-O-glucoside or Populnin), a naturally occurring flavonol glycoside, to critically evaluate its potential for clinical translation. By synthesizing available preclinical data, comparing it with established alternatives, and providing detailed experimental methodologies, this document aims to equip researchers and drug development professionals with the necessary insights to navigate the path from laboratory findings to potential clinical applications.

Unveiling this compound: A Natural Compound with Therapeutic Promise

This compound is a flavonoid found in a variety of plants, including Cassia renigera, Hosta plantaginea, and Smilax china L. rhizome[1]. Its chemical structure consists of the aglycone kaempferol linked to a glucose molecule at the 7-hydroxyl position. This glycosylation influences its solubility, stability, and bioavailability compared to its aglycone counterpart[2]. Preclinical studies have illuminated a spectrum of biological activities, positioning this compound as a candidate for further investigation in several therapeutic areas.

Biological Activities and Therapeutic Potential: A Preclinical Overview

The therapeutic potential of this compound is underscored by a range of demonstrated biological activities in preclinical models. These activities are primarily centered around its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. This compound has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. In-vitro studies have demonstrated its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[3]. One study reported a significant in vitro anti-inflammatory activity with an IC50 of 90.82 ± 2.34 µg/mL[4]. The underlying mechanism is believed to involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response[5].

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases. This compound has demonstrated notable antioxidant activity in various in vitro assays. The most common assays used to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Comparative studies have shown that while the aglycone kaempferol often exhibits stronger antioxidant activity, this compound still possesses significant radical scavenging capabilities[6][7].

Anticancer Potential

Emerging evidence suggests that this compound may have potential as an anticancer agent. Studies have shown its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been reported to induce G2/M phase arrest and apoptosis in HeLa human cervix carcinoma cells[8]. The cytotoxic effects of this compound have also been observed in other cancer cell lines, suggesting a broad-spectrum antiproliferative activity[9]. The proposed mechanisms of action include the modulation of key proteins involved in cell cycle regulation and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and the Bcl-2 family of proteins.

Comparative Analysis: this compound vs. Established Flavonoids

To provide a realistic perspective on the clinical translation potential of this compound, it is essential to compare its performance with other well-researched flavonoids that are either in clinical use or in advanced stages of development. Here, we compare this compound with Quercetin and Apigenin.

FeatureThis compoundQuercetinApigenin
Primary Therapeutic Areas (Preclinical) Anti-inflammatory, Antioxidant, AnticancerAnti-inflammatory, Antioxidant, Cardioprotective, AnticancerAnticancer, Anti-inflammatory, Neuroprotective
Anti-inflammatory Activity (IC50, NO inhibition in RAW 264.7) 90.82 ± 2.34 µg/mL[4]Concentrations up to 50 µM significantly inhibit NO production[10][11]Significant inhibition of pro-inflammatory cytokines[12]
Anticancer Activity (IC50) Cell-line dependent, e.g., HeLa cells are sensitive[8]Cell-line dependente.g., Caki-1 (renal cancer): 27.02 µM; ACHN (renal cancer): 50.40 µM; NC65 (renal cancer): 23.34 µM; HL-60 (leukemia): 30 µM[4]; HT29 (colorectal cancer): IC50 concentrations of 12.5 µM and 25 µM showed significant cell death[13]
Human Pharmacokinetics Data not availableRapidly absorbed, primarily as glucuronides. Tmax ~0.7-7 hours. Half-life ~11-28 hours. Bioavailability depends on the glycoside form and food matrix.[12][14][15]Poorly absorbed. Tmax ~7.2 hours. Low bioavailability (~30%).[16][17][18]
Clinical Trials No dedicated clinical trials found. One trial on Kaempferol gel for bone density and one on Kaempferol absorption.[19][20]Several clinical trials for inflammatory conditions like rheumatoid arthritis and for its antioxidant effects.[17][21]Limited clinical trials. One registered trial in combination with EGCG for colorectal cancer recurrence.[22]

Key Insights from the Comparison:

  • Data Gap for this compound: The most striking observation is the significant lack of pharmacokinetic and clinical trial data for this compound compared to quercetin and apigenin. This is a major hurdle for its clinical translation.

  • Preclinical Promise: Preclinically, this compound shows promise in similar therapeutic areas as quercetin and apigenin. However, the quantitative data on its potency (IC50 values) is less extensive.

  • Bioavailability Challenges: Like many flavonoids, quercetin and apigenin face challenges with bioavailability. It is highly likely that this compound will also have similar limitations, which need to be addressed through formulation strategies.

Key Experimental Protocols for Preclinical Evaluation

To facilitate further research and ensure reproducibility, this section provides detailed step-by-step methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours[13].

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (and appropriate controls) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response[13].

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Causality Behind Experimental Choices:

  • RAW 264.7 Cells: This cell line is a well-established and widely accepted model for studying inflammation as they mimic the inflammatory response of primary macrophages upon stimulation with LPS.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of NO and other pro-inflammatory mediators.

  • Griess Assay: This colorimetric assay is a simple, rapid, and sensitive method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to attach overnight[13].

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[13].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Choice of Cell Lines: The selection of cancer cell lines should be based on the therapeutic area of interest to assess the compound's specific anticancer potential.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound (or vehicle/positive control like indomethacin) orally or intraperitoneally at different doses.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle-treated control group.

Causality Behind Experimental Choices:

  • Carrageenan: This sulfated polysaccharide is a phlogistic agent that induces a biphasic acute inflammatory response, involving the release of various inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins.

  • Plethysmometer: This instrument provides a precise and quantitative measurement of the changes in paw volume, allowing for an objective assessment of the anti-edematous effect of the test compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams illustrate key signaling pathways modulated by flavonoids and a typical experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK Cascade MyD88->MAPK NFkB NF-κB (active) IKK->NFkB phosphorylates IκB NFkB_IkB NF-κB/IκB Complex ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) NFkB->ProInflammatory_Genes nuclear translocation MAPK->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation Kaempferide This compound Kaempferide->IKK Inhibits Kaempferide->MAPK Inhibits G cluster_0 In Vitro Assay Workflow Start Start: Seed Cells (e.g., RAW 264.7 or Cancer Cell Line) Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound & Controls Incubate1->Treat Incubate2 Incubate (1-72h) Treat->Incubate2 Stimulate Stimulate (e.g., LPS) (for inflammation assay) Incubate2->Stimulate Assay Perform Assay (e.g., Griess or MTT) Stimulate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: General workflow for in vitro evaluation of this compound.

The Path Forward: Bridging the Gap to Clinical Translation

This meta-analysis highlights that while this compound exhibits promising preclinical bioactivities, its journey towards clinical translation is significantly hampered by a lack of critical data. To bridge this translational gap, future research should prioritize the following areas:

  • Pharmacokinetics (ADME) and Metabolism: Comprehensive studies are urgently needed to understand the absorption, distribution, metabolism, and excretion of this compound in animal models and eventually in humans. This will provide crucial information on its bioavailability and potential for reaching therapeutic concentrations in target tissues.

  • Toxicology and Safety: Rigorous toxicological studies, including acute and chronic toxicity assessments, are essential to establish a safety profile for this compound before it can be considered for human trials.

  • In Vivo Efficacy in Disease Models: While some in vivo data exists for its anti-inflammatory effects, more extensive studies in relevant animal models of cancer and other inflammatory diseases are required to validate its therapeutic efficacy.

  • Formulation Development: Given the likely poor bioavailability of flavonoids, research into novel formulation strategies, such as nanoformulations or co-administration with absorption enhancers, will be critical for improving the clinical potential of this compound.

  • Head-to-Head Comparative Studies: Direct comparative studies of this compound against its aglycone, kaempferol, and other relevant flavonoids in the same experimental settings would provide more definitive data on its relative potency and potential advantages.

References

  • Meyer, H., Bolarinwa, A., Wolfram, G., & Linseisen, J. (2006). Bioavailability of Apigenin from Apiin-Rich Parsley in Humans. Annals of Nutrition and Metabolism, 50(3), 167–172. [Link]

  • Uprety, Y., Poudel, P., Shrestha, N., Shrestha, K., & Basnet, B. B. (2012). Comparison of Quercetin Pharmacokinetics Following Oral Supplementation in Humans. Journal of Food Science, 77(11), H231–H238. [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., & Uehleke, B. (2001). Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans. Journal of Clinical Pharmacology, 41(5), 492–499. [Link]

  • Lee, J., Mitchell, A. E., & Ebeler, S. E. (2012). Pharmacokinetics of Quercetin Absorption from Apples and Onions in Healthy Humans. Journal of Agricultural and Food Chemistry, 60(13), 3390–3397. [Link]

  • Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. Molecules, 21(11), 1512. [Link]

  • Javadi, F., Ahmadzadeh, A., Eghtesadi, S., Aryaeian, N., Zabihiyeganeh, M., Rahimi, A., & Salari-Moghaddam, A. (2017). The Effect of Quercetin on Inflammatory Factors and Clinical Symptoms in Women with Rheumatoid Arthritis: A Double-Blind, Randomized Controlled Trial. Journal of the American College of Nutrition, 36(1), 9–15. [Link]

  • Li, Y., Yao, J., Han, C., Yang, J., Chaudhry, M. T., Wang, S., Liu, H., & Yin, Y. (2016). Potential Implications of Quercetin in Autoimmune Diseases. Frontiers in Immunology, 7, 617. [Link]

  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., Lucarini, M., Santini, A., & Souto, E. B. (2019). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Molecules, 24(13), 2417. [Link]

  • Meyer, H., Bolarinwa, A., Wolfram, G., & Linseisen, J. (2006). Bioavailability of apigenin from apiin-rich parsley in humans. European Journal of Nutrition, 45(4), 203–210. [Link]

  • Bolarinwa, A. F., Orfila, C., Morgan, M. R. A., & Harvey, L. J. (2022). Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. British Journal of Nutrition, 127(10), 1488–1498. [Link]

  • Singh, D., et al. (2011). Kaempferol-7-o-glucoside and their antimicrobial screening isolate from cassia renigera wall. Request PDF. [Link]

  • Zhou, Z., et al. (2022). Apigenin inhibits renal cell carcinoma cell proliferation through G2/M phase cell cycle arrest. Oncology Letters, 23(3), 88. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 21, 2026, from [Link]

  • Al-Azhar University. (2025, September 5). Kaempferol Gel , Alkaline Phosphatase Activity , Bone Density Around Dental Implants. ClinicalTrials.gov. [Link]

  • Power. (2026). Kaempferol for Healthy Subjects. [Link]

  • Rauf, A., et al. (2024). Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer. International Journal of Molecular Sciences, 25(11), 6099. [Link]

  • Kim, H., & Kim, Y. (2016). Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid. Molecules, 21(4), 450. [Link]

  • University of Pittsburgh. (2026, January 9). Kaempferol Absorption and Pharmacokinetics Evaluation. ClinicalTrials.gov. [Link]

  • CenterWatch. (2026, January 9). Kaempferol Absorption and Pharmacokinetics Evaluation. [Link]

  • Singh, D., et al. (2011). Kaempferol-7-o-glucoside and their antimicrobial screening isolate from cassia renigera wall. University of Limerick. [Link]

  • Modi, F., Varia, R., & Patel, J. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Veterinary World, 16(1), 163-167. [Link]

  • Cho, E. J., et al. (2016). Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid. Molecules, 21(4), 450. [Link]

  • El-Sayed, M., et al. (2021). New Physiologically Active Kaempferol Glucoside from Abutilon pannosum. Journal of Applied Pharmaceutical Science, 11(05), 103-110. [Link]

  • National Center for Biotechnology Information. (n.d.). Kaempferol-7-O-glucoside. PubChem. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Kaempferol 7-O-glucoside. Retrieved February 21, 2026, from [Link]

  • Lee, J., et al. (2020). Kaempferol and Its Glycoside, Kaempferol 7-O-Rhamnoside, Inhibit PD-1/PD-L1 Interaction In Vitro. International Journal of Molecular Sciences, 21(9), 3239. [Link]

  • Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS ONE, 13(5), e0197563. [Link]

  • Thasan, M., et al. (2015). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Thai Journal of Pharmaceutical Sciences, 39(4), 133-138. [Link]

  • Al-Ghraiybah, N. F., et al. (2023). The Anticancer Effect of Kaempferol Through Downregulation of CDKs and PD-L1 in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 24(24), 17208. [Link]

  • He, D., et al. (2021). Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells. ResearchGate. [Link]

  • Gąsiorowski, K., et al. (2021). Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLOS ONE, 13(5), e0197563. [Link]

  • Xu, W., et al. (2008). Kaempferol-7-O-beta-D-glucoside (KG) isolated from Smilax china L. rhizome induces G2/M phase arrest and apoptosis on HeLa cells in a p53-independent manner. Cancer Letters, 264(2), 229-240. [Link]

  • Dimas, K., et al. (2000). Cytotoxic activity of kaempferol glycosides against human leukaemic cell linesin vitro. Pharmacological Research, 41(1), 83-86. [Link]

  • Kim, J. H., et al. (2009). Kaempferol glycosides with antioxidant activity from Brassica juncea. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 513-518. [Link]

  • Devi, S., et al. (2021). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. Molecules, 26(16), 4933. [Link]

  • Singh, D., et al. (2011). Kaempferol-7-o-glucoside and their antimicrobial screening isolate from cassia renigera wall. University of Limerick. [Link]

  • Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PubMed. [Link]

  • Chen, J., et al. (2021). Natural Anti-Inflammatory Compounds as Drug Candidates for Inflammatory Bowel Disease. Frontiers in Pharmacology, 12, 708026. [Link]

  • Li, S., et al. (2019). Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Kaempferide 7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Scientist: In the field of drug discovery and development, our primary currency is precision, but our bedrock is safety. Kaempferide 7-glucoside is a fascinating flavonoid glycoside with known antioxidant and anti-inflammatory properties, holding significant research interest.[1][2] However, like many bioactive phytochemicals, its complete toxicological profile remains largely uncharacterized.[3][4] While some related flavonoid glycosides are not classified as hazardous under Regulation (EC) No 1272/2008, others are noted to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, we must operate under the precautionary principle: treat this compound with the respect due to any novel bioactive substance, assuming the potential for irritation and long-term toxicity until proven otherwise. This guide is built on a foundation of proactive risk mitigation to ensure your safety and the integrity of your research.

Hazard Assessment and Risk Mitigation

This compound is typically supplied as a fine, yellow crystalline powder.[2] The primary routes of accidental exposure are inhalation of the aerosolized powder and direct contact with the skin or eyes.[8][9] While flavonoids are generally considered safe when consumed in food, high-potency, isolated forms used in research can carry risks.[10][11] Ingesting or inhaling concentrated amounts could lead to unknown systemic effects, and direct contact may cause localized irritation.[5][12]

Our safety strategy is therefore twofold:

  • Containment: Prevent the compound from becoming airborne or spilling.

  • Barrier: Ensure a robust barrier between you and the compound at all times.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the physical form of the compound being handled. The risks associated with a fine, easily aerosolized powder are significantly different from those of a dilute solution.

Table 1: PPE Requirements by Task
TaskPrimary HazardRequired Engineering ControlsMandatory PPE
Weighing & Aliquoting (Powder) Inhalation of aerosolized powder, Skin/Eye ContactCertified Chemical Fume HoodNitrile Gloves (double-gloving recommended), Safety Goggles, Flame-Resistant Lab Coat, Closed-toe Shoes
Reconstitution & Dilution Splash, Skin/Eye ContactChemical Fume Hood or designated benchtop areaNitrile Gloves, Safety Goggles, Flame-Resistant Lab Coat, Closed-toe Shoes
Handling Stock & Dilute Solutions Minor Splash, Skin/Eye ContactDesignated benchtop areaNitrile Gloves, Safety Glasses, Lab Coat, Closed-toe Shoes
Mandatory PPE Specifications:
  • Eye and Face Protection :

    • Safety Goggles : For all operations involving the powder or initial reconstitution, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[13] They provide a full seal around the eyes, protecting against fine particulates and splashes.

    • Safety Glasses : For handling dilute solutions, standard safety glasses with side shields are acceptable.

  • Hand Protection :

    • Nitrile Gloves : These provide good resistance to the organic solvents (like DMSO, ethanol, methanol) typically used to dissolve this compound.[14] Always check the manufacturer's compatibility chart for the specific solvent you are using. Change gloves immediately if they become contaminated.[9]

  • Body Protection :

    • Flame-Resistant Lab Coat : A lab coat, buttoned completely, is required at all times.[13] It should be flame-resistant, especially if flammable solvents are in use.

    • Full Coverage : Legs must be fully covered, and closed-toe shoes are non-negotiable to protect against spills.[8][13]

  • Respiratory Protection :

    • The primary method for respiratory protection is an engineering control, not a mask. All handling of this compound powder must be performed inside a certified chemical fume hood. [8][9] This contains the fine powder and prevents it from entering your breathing zone.

Below is a workflow diagram illustrating the decision-making process for safe handling.

cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: PPE & Control Selection cluster_ops Phase 3: Operations & Disposal A Review Safety Information (e.g., this guide, analogous SDS) B Identify Task: Weighing Powder or Handling Solution? A->B C Task: Weighing Powder B->C Powder D Task: Handling Solution B->D Solution E Engineering Control: Chemical Fume Hood C->E G PPE: - Nitrile Gloves - Safety Glasses/Goggles - Lab Coat D->G F PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat E->F H Perform Task in Designated Area F->H G->H I Decontaminate Surfaces & Equipment H->I J Dispose of Waste in Labeled Chemical Waste Container I->J

Caption: PPE Selection and Safe Handling Workflow.

Step-by-Step Operational Plans

Protocol 1: Weighing and Aliquoting Powder
  • Preparation : Before bringing the compound into the workspace, don all required PPE: lab coat, safety goggles, and a single pair of nitrile gloves.

  • Fume Hood : Turn on the fume hood and ensure the sash is at the proper working height. Place all necessary equipment (analytical balance, weigh paper, spatula, vials) inside the hood.

  • Double-Gloving : Don a second pair of nitrile gloves over the first. This protects against contamination if the outer glove becomes compromised.

  • Handling : Carefully open the container of this compound inside the hood. Use a clean spatula to transfer the desired amount to weigh paper on the balance.

  • Aliquoting : Transfer the weighed powder into a labeled storage vial.

  • Cleanup : Tightly seal the primary container and the new aliquot. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula, weigh paper, and any surfaces within the hood. Dispose of the wipe and outer gloves in a designated solid chemical waste container.[15]

  • Final Doffing : Remove safety goggles and lab coat before leaving the lab area.

Protocol 2: Reconstitution (Solubilization)
  • Preparation : Perform this procedure in a chemical fume hood. Don nitrile gloves, safety goggles, and a lab coat.

  • Solvent Addition : Using a calibrated pipette, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the powdered this compound. Keep the vial on a stable surface to prevent spills.

  • Mixing : Cap the vial securely and mix by vortexing or gentle inversion until the solid is fully dissolved.

  • Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C for long-term storage).[15]

  • Disposal : Dispose of the used pipette tip in the appropriate chemical waste container.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure to others.[16]

  • Solid Waste : All disposable materials that have come into direct contact with this compound powder (e.g., gloves, weigh paper, contaminated wipes) must be placed in a clearly labeled, sealed hazardous chemical waste container.[8][15]

  • Liquid Waste : Unused or expired solutions of this compound, as well as solvents used for cleaning, must be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.[8]

  • Decontamination : After handling is complete, wipe down the work surface inside the fume hood and any equipment used with a suitable solvent (such as 70% ethanol) to remove any residual compound.

Emergency Procedures

In the event of accidental exposure, immediate and correct action is crucial.[9]

  • Skin Contact : Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air immediately. If they are having trouble breathing, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

By adhering to these stringent protocols, you ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on the vital work of scientific discovery.

References

  • The Potential Toxic Side Effects of Flavonoids. ResearchGate. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. IBERTEST. Available at: [Link]

  • The Potential Toxic Side Effects of Flavonoids. Tech Science Press. Available at: [Link]

  • Showing Compound Kaempferol 7-glucoside (FDB016495). FooDB. Available at: [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. Available at: [Link]

  • Spectroscopic Studies on Dual Role of Natural Flavonoids in Detoxification of Lead Poisoning: Bench-to-Bedside Preclinical Trial. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Flavonoids. National Center for Biotechnology Information (PMC). Available at: [Link]

  • kaempferol 7-O-glucoside (CAS 16290-07-6): Odor profile, Properties, & IFRA compliance. Good Scents Company. Available at: [Link]

  • Kaempferol 3-O-neohesperidoside 7-O-glucoside-MSDS. BioCrick. Available at: [Link]

  • Toxicology and Safety of Flavonoids | Request PDF. ResearchGate. Available at: [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. Available at: [Link]

  • Kaempferol-7-O-glucoside | C21H20O11 | CID 5480982. PubChem, National Institutes of Health. Available at: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. Available at: [Link]

  • kaempferol 7-O-glucoside | C21H20O11 | CID 10095180. PubChem, National Institutes of Health. Available at: [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. Available at: [Link]

  • Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Frontiers in Pharmacology. Available at: [Link]

  • Safety Data Sheet: Kaempferol-7-neohesperidoside. Carl ROTH. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferide 7-glucoside
Reactant of Route 2
Reactant of Route 2
Kaempferide 7-glucoside

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